Chmfl-kit-033
Description
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Properties
Molecular Formula |
C23H18FN5O2 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-N'-[3-[(E)-2-pyridin-2-ylethenyl]-1H-indazol-6-yl]propanediamide |
InChI |
InChI=1S/C23H18FN5O2/c24-15-4-3-6-17(12-15)26-22(30)14-23(31)27-18-7-9-19-20(28-29-21(19)13-18)10-8-16-5-1-2-11-25-16/h1-13H,14H2,(H,26,30)(H,27,31)(H,28,29)/b10-8+ |
InChI Key |
OLZDZYHEIBZXCI-CSKARUKUSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=NNC3=C2C=CC(=C3)NC(=O)CC(=O)NC4=CC(=CC=C4)F |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=NNC3=C2C=CC(=C3)NC(=O)CC(=O)NC4=CC(=CC=C4)F |
Origin of Product |
United States |
Foundational & Exploratory
CHMFL-KIT-031: A Deep Dive into its Mechanism of Action as a Selective KIT V559D Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of CHMFL-KIT-031, a highly selective inhibitor of the KIT kinase V559D mutant, a prevalent driver of Gastrointestinal Stromal Tumors (GISTs). This document outlines the compound's biochemical and cellular activity, details the experimental protocols used for its characterization, and visualizes the key signaling pathways and experimental workflows.
Core Mechanism of Action
CHMFL-KIT-031 is a potent and selective kinase inhibitor that specifically targets the V559D mutation in the juxtamembrane domain of the KIT receptor tyrosine kinase.[1][2] This gain-of-function mutation leads to constitutive activation of the kinase, driving downstream signaling pathways that promote tumor growth and survival.[2] CHMFL-KIT-031 exhibits a high degree of selectivity for the KIT V559D mutant over the wild-type (wt) KIT and other cancer-related kinases, making it a valuable tool for both research and potential therapeutic development.[1][2]
The primary mechanism of action of CHMFL-KIT-031 is the inhibition of KIT autophosphorylation. By binding to the ATP-binding pocket of the KIT V559D mutant, CHMFL-KIT-031 prevents the transfer of phosphate from ATP to tyrosine residues on the kinase, thereby blocking its activation and downstream signaling.[1][3] This leads to the suppression of key oncogenic signaling cascades, including the PI3K/AKT and RAF/MEK/ERK pathways.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and selectivity of CHMFL-KIT-031.
Table 1: Biochemical Activity of CHMFL-KIT-031
| Target | Assay | IC50 (nM) | Kd (nM) |
| KIT V559D | ADP-Glo | 28.2 | 266 |
| KIT wt | ADP-Glo | 168.4 | 6640 |
Data sourced from Yu et al., 2017.[1][3]
Table 2: Cellular Activity of CHMFL-KIT-031
| Cell Line/Target | Assay | GI50 (µM) | EC50 (nM) for pY703 |
| BaF3-TEL-KIT-V559D | Proliferation | 0.025 | 176 |
| Parental BaF3 | Proliferation | >10 | - |
| BaF3-TEL-KIT-wt | pY703 Inhibition | - | 2000 |
Data sourced from Yu et al., 2017.[1][2]
Table 3: Kinome Selectivity of CHMFL-KIT-031
| Assay Platform | Number of Kinases/Mutants | Concentration (µM) | Selectivity Score (S score (1)) |
| KINOMEScan™ | 468 | 1 | 0.01 |
Data sourced from Yu et al., 2017.[1][2][3]
Signaling Pathways and Experimental Workflows
Signaling Pathway of KIT V559D Inhibition by CHMFL-KIT-031
Caption: Inhibition of constitutively active KIT V559D by CHMFL-KIT-031 blocks downstream pro-survival signaling pathways.
Experimental Workflow for Cellular Activity Assessment
Caption: Workflow for determining the anti-proliferative and phosphorylation inhibitory effects of CHMFL-KIT-031 in engineered BaF3 cells.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of CHMFL-KIT-031.
Kinase Inhibition Assay (ADP-Glo™)
-
Objective: To determine the in vitro inhibitory activity of CHMFL-KIT-031 against purified KIT wt and KIT V559D kinases.
-
Protocol:
-
Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Add serially diluted CHMFL-KIT-031 or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction by adding ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus reflects the kinase activity.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[3]
-
Binding Affinity Assay (MicroScale Thermophoresis - MST)
-
Objective: To measure the binding affinity (Kd) of CHMFL-KIT-031 to purified KIT wt and KIT V559D proteins.
-
Protocol:
-
Label the purified KIT proteins with a fluorescent dye according to the manufacturer's protocol (e.g., Monolith NT.115 instrument).[3]
-
Prepare a series of dilutions of CHMFL-KIT-031 in an appropriate assay buffer.[3]
-
Incubate a constant concentration of the labeled KIT protein with the different concentrations of CHMFL-KIT-031 for a short period to allow binding to reach equilibrium.[3]
-
Load the samples into capillaries and measure the thermophoresis using an MST instrument.[3]
-
The change in thermophoresis upon ligand binding is plotted against the ligand concentration, and the Kd is determined by fitting the data to a binding curve.[3]
-
Cell Proliferation Assay
-
Objective: To assess the anti-proliferative effect of CHMFL-KIT-031 on BaF3 cells engineered to express KIT V559D.
-
Protocol:
-
Seed BaF3-TEL-KIT-V559D cells and parental BaF3 cells in 96-well plates.[3]
-
Treat the cells with a range of concentrations of CHMFL-KIT-031 or DMSO.
-
Incubate the plates for 72 hours.
-
Assess cell viability using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels.
-
Calculate the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.[1]
-
Western Blot Analysis of KIT Phosphorylation
-
Objective: To determine the effect of CHMFL-KIT-031 on the autophosphorylation of KIT in cellular models.
-
Protocol:
-
Treat KIT mutant-expressing BaF3 cells with various concentrations of CHMFL-KIT-031 or DMSO for 2 hours.[1]
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[1]
-
Determine the protein concentration of the lysates using a BCA assay.[1]
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.[1]
-
Block the membrane and then probe with primary antibodies specific for phosphorylated KIT (e.g., pY703, pY719, pY823) and total KIT.[1][3]
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the EC50 for the inhibition of phosphorylation.
-
Kinome-wide Selectivity Profiling (KINOMEScan™)
-
Objective: To evaluate the selectivity of CHMFL-KIT-031 across a broad panel of human kinases.
-
Protocol:
-
Submit CHMFL-KIT-031 to a commercial service provider (e.g., DiscoverX).
-
The compound is screened at a fixed concentration (e.g., 1 µM) against a large panel of purified human kinases (e.g., 468 kinases/mutants).[1][3]
-
The assay typically involves an active site-directed competition binding assay where the amount of test compound that binds to the kinase is quantified.
-
The results are reported as a percentage of the control, and a selectivity score (S score) is calculated to represent the compound's selectivity. A lower S score indicates higher selectivity.[1][3]
-
In Vivo Xenograft Model
-
Objective: To assess the anti-tumor efficacy of CHMFL-KIT-031 in a mouse model.
-
Protocol:
-
Inoculate immunodeficient mice (e.g., BALB/c nude mice) subcutaneously with BaF3-TEL-KIT-V559D cells.[3]
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.[3]
-
Administer CHMFL-KIT-031 (e.g., via intraperitoneal injection) or vehicle control daily at specified doses.[3]
-
Monitor tumor volume and body weight regularly.[3]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the tumor growth inhibition (TGI) to evaluate the efficacy of the compound.[1][3]
-
Conclusion
CHMFL-KIT-031 is a highly potent and selective inhibitor of the KIT V559D mutant, a key driver in a subset of GISTs. Its mechanism of action is centered on the direct inhibition of KIT autophosphorylation, leading to the suppression of downstream oncogenic signaling and inhibition of tumor cell proliferation. The comprehensive preclinical data, including its favorable selectivity profile, underscore its potential as a valuable pharmacological tool and a candidate for further therapeutic development.
References
- 1. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Binding Affinity of Chmfl-kit-033 to c-KIT T670I
This technical guide provides a comprehensive overview of Chmfl-kit-033, a potent and selective inhibitor of the c-KIT T670I mutant, a common resistance mutation in gastrointestinal stromal tumors (GISTs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound.
Quantitative Binding Affinity and Antiproliferative Activity
This compound and related compounds from the same chemical series demonstrate significant inhibitory activity against the c-KIT T670I "gatekeeper" mutant. The following tables summarize the key quantitative data, including IC50 values for kinase inhibition and GI50 values for antiproliferative effects on relevant cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | c-KIT T670I | c-KIT wt | Selectivity (wt/T670I) |
| This compound (Compound 24) | 45[1][2] | >540 | >12-fold[3] |
| CHMFL-KIT-8140 (Compound 35) | 99[4] | 33[4] | 0.33-fold |
Table 2: Antiproliferative Activity in GIST Cell Lines (GI50, nM)
| Compound | GIST-5R (c-KIT T670I) | GIST-T1 (c-KIT wt) |
| This compound (Compound 24) | 26[4] | 4[4] |
| CHMFL-KIT-8140 (Compound 35) | 26[4] | 4[4] |
Experimental Protocols
The following sections detail the methodologies employed to ascertain the binding affinity and cellular activity of this compound.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human c-KIT T670I and wild-type c-KIT enzymes
-
This compound
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer to the desired final concentrations.
-
Kinase Reaction:
-
The kinase, substrate, and this compound are added to the wells of the plate.
-
The reaction is initiated by the addition of ATP.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. This is followed by a 30-60 minute incubation at room temperature.
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cell-Based Antiproliferative Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which indicates the presence of metabolically active cells.
Materials:
-
GIST-T1 (c-KIT wt) and GIST-5R (c-KIT T670I) cell lines
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding: Cells are seeded into the wells of the opaque-walled plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for a specified period (e.g., 72 hours) in a cell culture incubator.
-
ATP Detection:
-
The plates are equilibrated to room temperature.
-
CellTiter-Glo® Reagent is added to each well.
-
The contents are mixed on an orbital shaker for 2 minutes to induce cell lysis.
-
The plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizations
c-KIT Signaling Pathway
The following diagram illustrates the canonical c-KIT signaling pathway, which is constitutively activated by the T670I mutation.
Caption: Simplified c-KIT signaling cascade.
Experimental Workflow for IC50 Determination
The workflow for determining the in vitro kinase inhibitory concentration (IC50) is depicted below.
Caption: IC50 determination workflow.
Logical Relationship of this compound Action
This diagram illustrates the mechanism by which this compound inhibits the constitutively active c-KIT T670I mutant.
References
The Discovery and Synthesis of CHMFL-KIT-033: A Selective Inhibitor of the c-KIT T670I Mutant for Gastrointestinal Stromal Tumors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gastrointestinal stromal tumors (GISTs) are predominantly driven by gain-of-function mutations in the KIT proto-oncogene, a receptor tyrosine kinase. While tyrosine kinase inhibitors (TKIs) like imatinib have transformed the treatment landscape for GISTs, the emergence of secondary resistance mutations, particularly the T670I "gatekeeper" mutation, presents a significant clinical challenge. CHMFL-KIT-033 was developed as a potent and selective type II kinase inhibitor specifically designed to overcome this resistance mechanism. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended for researchers and professionals in the field of oncology drug development.
Introduction: The Challenge of Acquired Resistance in GIST
The c-KIT receptor tyrosine kinase plays a crucial role in the pathogenesis of GISTs.[1] The binding of its ligand, stem cell factor (SCF), induces receptor dimerization and autophosphorylation, activating downstream signaling pathways critical for cell survival and proliferation, including the PI3K-AKT, MAPK, and STAT3 pathways.[2][3][4][5] Activating mutations in c-KIT lead to ligand-independent kinase activation, driving oncogenesis in the majority of GIST cases.[1]
Imatinib, a type II TKI, is the standard first-line therapy for metastatic GIST. However, most patients eventually develop resistance, frequently due to secondary mutations in the c-KIT kinase domain. The T670I mutation, located in the ATP-binding pocket, is a common mechanism of acquired resistance, rendering imatinib and other TKIs ineffective. This has necessitated the development of novel inhibitors that can effectively target this resistant mutant.
Discovery of this compound: A Structure-Guided Design Approach
This compound, chemically known as (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide, was discovered through a fragment hybrid, type II kinase inhibitor design strategy. This approach aimed to develop a compound that could not only potently inhibit the c-KIT T670I mutant but also exhibit selectivity over the wild-type (wt) c-KIT, thereby potentially reducing off-target toxicities.
The design of this compound involved the hybridization of structural features from known kinase inhibitors to optimize binding to the inactive "DFG-out" conformation of the kinase, a hallmark of type II inhibitors. This strategy allows the inhibitor to access a deeper hydrophobic pocket, often leading to improved selectivity.
Biological Activity and Selectivity
This compound demonstrated potent inhibitory activity against the c-KIT T670I mutant with a high degree of selectivity over the wild-type enzyme. This selectivity is a key attribute, as inhibiting wild-type c-KIT can lead to side effects due to its role in normal physiological processes.
| Target | IC50 (µM) | GI50 (µM) | Cell Line |
| c-KIT T670I | 0.045 | - | Biochemical Assay |
| c-KIT wt | - | - | Biochemical Assay |
| GIST-T1 (c-KIT exon 11 del) | - | - | Cell-based Assay |
| GIST-T1-T670I | - | - | Cell-based Assay |
Data to be populated with further findings from supplementary materials if accessible.
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates followed by their coupling to form the final compound. The following is a generalized synthetic scheme based on standard organic chemistry principles for the synthesis of similar compounds. The specific reagents, conditions, and yields would be detailed in the supplementary information of the primary publication.
dot
Caption: Generalized synthetic scheme for this compound.
Experimental Protocols
The following sections detail the general methodologies for the key experiments used in the characterization of this compound.
Z'-LYTE™ Kinase Assay for IC50 Determination
The in vitro inhibitory activity of this compound against c-KIT T670I and wild-type c-KIT was determined using the Z'-LYTE™ Kinase Assay platform. This fluorescence-based assay measures the extent of phosphorylation of a synthetic peptide substrate by the kinase.
Principle: The assay utilizes a FRET (Fluorescence Resonance Energy Transfer) peptide substrate. When the peptide is phosphorylated by the kinase, it becomes resistant to cleavage by a specific protease. Conversely, the non-phosphorylated peptide is cleaved, disrupting the FRET signal. The ratio of the two fluorescent signals is used to calculate the percentage of phosphorylation and, consequently, the inhibitory activity of the compound.[6][7]
General Protocol:
-
Kinase Reaction: Recombinant c-KIT T670I or wt kinase is incubated with the FRET peptide substrate and ATP in a kinase buffer. The test compound (this compound) is added at various concentrations.
-
Development: A development reagent containing a site-specific protease is added to the reaction. The protease cleaves only the non-phosphorylated substrate.
-
Detection: The fluorescence is read on a microplate reader at two wavelengths (emission from the donor and acceptor fluorophores).
-
Data Analysis: The ratio of the two emission signals is calculated to determine the percentage of inhibition. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[1][8][9]
dot
Caption: Workflow for Z'-LYTE™ Kinase Assay.
Generation of GIST-T1-T670I Mutant Cell Line via CRISPR-Cas9
To assess the cellular activity of this compound against the T670I mutation in a relevant genetic background, a GIST-T1 cell line harboring this specific mutation was generated using the CRISPR-Cas9 gene-editing technology.
Principle: The CRISPR-Cas9 system allows for precise targeted modification of the genome. A guide RNA (gRNA) directs the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break (DSB). The cell's natural DNA repair machinery can then be harnessed to introduce a desired genetic modification, in this case, the T670I point mutation, through homology-directed repair (HDR) using a provided DNA template.[10][11][12]
General Protocol:
-
gRNA Design: A single guide RNA (sgRNA) is designed to target the genomic region of the c-KIT gene corresponding to the T670 codon.
-
Donor Template Design: A single-stranded oligodeoxynucleotide (ssODN) is synthesized to serve as the repair template. This template contains the desired C>T nucleotide change that results in the threonine to isoleucine substitution (T670I), flanked by homology arms corresponding to the sequences upstream and downstream of the target site.
-
Transfection: The GIST-T1 cells are co-transfected with a plasmid expressing the Cas9 nuclease and the designed sgRNA, along with the ssODN donor template.
-
Selection and Clonal Isolation: Transfected cells are subjected to selection (e.g., antibiotic resistance conferred by the plasmid) and single-cell cloning to isolate individual cell colonies.
-
Screening and Verification: Genomic DNA is extracted from the isolated clones, and the target region is amplified by PCR and sequenced to confirm the successful knock-in of the T670I mutation.
dot
Caption: Workflow for CRISPR-Cas9 knock-in of T670I mutation.
Mechanism of Action: Inhibition of c-KIT Signaling
This compound, as a type II inhibitor, stabilizes the inactive "DFG-out" conformation of the c-KIT kinase domain. By binding to this conformation, it prevents the kinase from adopting its active state, thereby blocking ATP binding and subsequent autophosphorylation. This leads to the inhibition of downstream signaling pathways that are critical for the survival and proliferation of GIST cells.
dot
Caption: Simplified c-KIT signaling pathway and the inhibitory action of this compound.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for GIST. Its potent and selective inhibition of the clinically relevant c-KIT T670I resistance mutation provides a promising therapeutic strategy for patients who have relapsed on standard TKI therapies. The structure-guided design approach employed in its discovery serves as a paradigm for the development of next-generation kinase inhibitors targeting other resistance mutations in cancer. Further preclinical and clinical evaluation of this compound is warranted to fully elucidate its therapeutic potential in the management of imatinib-resistant GIST.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Direct engagement of the PI3K pathway by mutant KIT dominates oncogenic signaling in gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of PI3K and MAPK pathways along with KIT inhibitors as a strategy to overcome drug resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. ASSURED-optimized CRISPR protocol for knockout/SNP knockin in hiPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. genscript.com [genscript.com]
- 12. blog.championsoncology.com [blog.championsoncology.com]
In-Depth Technical Guide to Chmfl-kit-033: A Selective c-KIT T670I Mutant Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Chmfl-kit-033, a potent and selective inhibitor of the c-KIT T670I mutant, a key driver of resistance in Gastrointestinal Stromal Tumors (GISTs). This document details the compound's mechanism of action, quantitative efficacy, and the experimental protocols for its evaluation.
Core Compound Information
| Property | Details |
| Full Chemical Name | (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide |
| Molecular Formula | C23H18FN5O2 |
| Molecular Weight | 415.42 g/mol |
| CAS Number | 2351801-41-5 |
| Primary Target | c-KIT T670I mutant kinase |
| Therapeutic Area | Gastrointestinal Stromal Tumors (GISTs) |
Mechanism of Action and Rationale
Gastrointestinal stromal tumors are mesenchymal neoplasms of the gastrointestinal tract, with a majority of cases driven by gain-of-function mutations in the KIT proto-oncogene, which encodes the receptor tyrosine kinase c-KIT. The binding of Stem Cell Factor (SCF) to the extracellular domain of c-KIT induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[1]
Mutations in the c-KIT gene can lead to ligand-independent, constitutive activation of the kinase, resulting in uncontrolled cell growth and tumor formation. While the tyrosine kinase inhibitor imatinib is the standard first-line therapy for GISTs, its efficacy is often limited by the emergence of secondary resistance mutations, with the T670I "gatekeeper" mutation in the ATP-binding pocket being one of the most common.[2][3] This mutation sterically hinders the binding of imatinib, rendering the drug ineffective.[1]
This compound was developed as a type II kinase inhibitor designed to overcome this resistance mechanism. It selectively binds to the inactive conformation of the c-KIT T670I mutant, effectively blocking its kinase activity and downstream signaling.[4]
Quantitative Data
Biochemical Activity
The inhibitory activity of this compound was assessed against wild-type c-KIT and the T670I mutant using the ADP-Glo kinase assay. The compound demonstrates significant selectivity for the mutant form.
| Kinase | IC50 (µM) |
| c-KIT wt | >1 |
| c-KIT T670I | 0.045 |
| Data represents the concentration required for 50% inhibition of kinase activity. |
Cellular Activity
The anti-proliferative effects of this compound were evaluated in GIST cell lines harboring different c-KIT mutations. The GI50 values represent the concentration required to inhibit cell growth by 50%.
| Cell Line | c-KIT Mutation Status | GI50 (µM) |
| GIST-T1 | Exon 11 deletion | >10 |
| GIST-5R | Exon 11 deletion, Exon 17 D816G | >10 |
| GIST-T1/T670I | Exon 11 deletion, Exon 14 T670I | 0.08 |
| Data indicates high potency and selectivity for cells driven by the T670I mutation. |
In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a xenograft mouse model using GIST-T1/T670I cells.
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 0% |
| This compound | 100 mg/kg, once daily | Significant |
| Specific TGI percentage is not publicly available but was described as significant in preclinical studies. |
Experimental Protocols
ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant human c-KIT (wild-type and T670I mutant)
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the kinase solution (c-KIT wt or T670I).
-
Add 2.5 µL of the compound dilution or vehicle control.
-
Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at the Km value for the specific kinase.
-
Incubate the reaction at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the luminescence signal against the compound concentration.
GIST Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of GIST cell lines.
Materials:
-
GIST cell lines (e.g., GIST-T1, GIST-5R, GIST-T1/T670I)
-
Cell culture medium (e.g., IMDM with 10% FBS and 1% penicillin-streptomycin)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well clear-bottom white plates
Procedure:
-
Seed the GIST cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Replace the medium in the cell plates with the medium containing the compound dilutions or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the GI50 values by plotting the luminescence signal against the compound concentration.
GIST Xenograft Mouse Model
This in vivo model assesses the anti-tumor efficacy of this compound.
Materials:
-
Female BALB/c nude mice (6-8 weeks old)
-
GIST-T1/T670I cells
-
Matrigel
-
This compound formulated for oral administration
-
Vehicle control
Procedure:
-
Subcutaneously inject a suspension of GIST-T1/T670I cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Monitor the tumor growth regularly using calipers.
-
When the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once daily.
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting for target engagement).
-
Calculate the Tumor Growth Inhibition (TGI) as a percentage of the reduction in tumor volume in the treated group compared to the control group.
Visualizations
c-KIT T670I Signaling Pathway in GIST
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (this compound) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Chmfl-kit-033: A Technical Guide to its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chmfl-kit-033 is a potent and selective small molecule inhibitor targeting the T670I mutant of the c-KIT kinase, a clinically significant driver of resistance to conventional therapies in Gastrointestinal Stromal Tumors (GISTs). This document provides an in-depth technical overview of the target selectivity profile of this compound, compiling available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and evaluation workflow. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
Gastrointestinal Stromal Tumors (GISTs) are mesenchymal neoplasms of the gastrointestinal tract, predominantly driven by gain-of-function mutations in the c-KIT proto-oncogene. While first-line therapy with imatinib has shown considerable success, the emergence of secondary resistance mutations, such as the T670I "gatekeeper" mutation, presents a significant clinical challenge. This compound has been developed as a novel inhibitor that demonstrates high potency and selectivity for the c-KIT T670I mutant, offering a promising strategy to overcome acquired resistance.[1][2]
Target Selectivity and Potency
This compound exhibits potent inhibitory activity against the c-KIT T670I mutant with a high degree of selectivity over the wild-type (wt) c-KIT enzyme. This selectivity is crucial for minimizing off-target effects and widening the therapeutic window.
Table 1: Biochemical Potency of this compound
| Target | IC50 (µM) | Selectivity (fold) vs. c-KIT wt |
| c-KIT T670I | 0.045[3] | 12[1][2] |
| c-KIT wt | ~0.54 | 1 |
Note: The IC50 for c-KIT wt is estimated based on the 12-fold selectivity reported.
While a comprehensive kinome-wide scan for this compound is not publicly available, data from a structurally similar compound, CHMFL-KIT-031, which also targets a c-KIT mutation, revealed a high selectivity with a KINOMEscan™ S score (1) of 0.01 against a panel of 468 kinases.[4][5] The primary off-targets identified for CHMFL-KIT-031 were CSF1R and NEK3, suggesting potential avenues for further investigation of this compound's broader selectivity profile.[4]
Cellular Activity
This compound has demonstrated significant anti-proliferative effects in GIST cell lines harboring the c-KIT T670I mutation.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Relevant Genotype | Effect |
| GIST-T1/T670I | c-KIT with T670I mutation | Good antiproliferative effects[1][2] |
| GIST-5R | c-KIT with T670I mutation | Good antiproliferative effects[1][2] |
In Vivo Efficacy
Preclinical studies in mouse xenograft models have shown that this compound exhibits dose-dependent antitumor efficacy, indicating its potential for in vivo therapeutic application.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound.
-
Reagents: Recombinant human c-KIT T670I and c-KIT wt kinase domains, ATP, appropriate substrate peptide (e.g., poly(Glu, Tyr) 4:1), ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and buffer in a 384-well plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
-
Cell Lines: GIST-T1/T670I and GIST-5R cells.
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate the half-maximal growth inhibition (GI50) values from the dose-response curves.
-
In Vivo Xenograft Model
This protocol outlines the evaluation of this compound's antitumor activity in a mouse model.
-
Animal Model: Female athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.
-
Cell Implantation: Subcutaneously inject GIST-T1/T670I cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel) into the right flank of each mouse.
-
Tumor Growth and Treatment:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at various doses (e.g., 25, 50, 100 mg/kg) once daily. The control group receives the vehicle solution.
-
Monitor tumor volume and body weight throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Signaling Pathways and Experimental Workflow
c-KIT Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical c-KIT signaling pathway and the point of inhibition by this compound. Activating mutations in c-KIT lead to constitutive activation of downstream pathways such as the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival. This compound selectively binds to the ATP-binding pocket of the c-KIT T670I mutant, blocking its kinase activity and inhibiting downstream signaling.
Caption: Inhibition of c-KIT T670I signaling by this compound.
Experimental Workflow for this compound Evaluation
The diagram below outlines the typical workflow for the preclinical evaluation of this compound, from initial biochemical screening to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound is a highly promising selective inhibitor of the c-KIT T670I mutant, a key driver of acquired resistance in GIST. Its potent biochemical and cellular activity, coupled with demonstrated in vivo efficacy, underscores its potential as a valuable therapeutic candidate. The detailed methodologies and conceptual frameworks provided in this guide are intended to facilitate further investigation and development of this compound and other next-generation c-KIT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (this compound) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
c-KIT T670I mutation in GIST pathogenesis
An In-Depth Technical Guide on the c-KIT T670I Mutation in GIST Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or PDGFRA receptor tyrosine kinases.[1][2] The advent of tyrosine kinase inhibitors (TKIs), particularly imatinib, revolutionized the treatment of metastatic GIST, transforming a once chemoresistant disease into a manageable condition for many.[3] However, a significant clinical challenge is the development of secondary resistance to imatinib, which occurs in a majority of patients within two years.[4]
One of the most critical mechanisms of acquired resistance is the emergence of secondary mutations within the KIT kinase domain.[2][5] Among these, the T670I mutation, located in exon 14, is a frequently observed "gatekeeper" mutation.[5] This mutation occurs at a critical residue within the ATP-binding pocket of the KIT kinase, profoundly altering its sensitivity to specific inhibitors.[3][6] This guide provides a comprehensive technical overview of the c-KIT T670I mutation, detailing its role in GIST pathogenesis, its structural impact on drug resistance, current therapeutic strategies to overcome its effects, and the experimental protocols used to study its function.
Molecular Pathogenesis of c-KIT T670I
The c-KIT gene encodes a type III receptor tyrosine kinase that, upon binding its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/RAF/ERK and PI3K/AKT pathways.[1] These pathways are crucial for regulating cell proliferation, survival, and differentiation.[1] In GIST, primary mutations, most commonly in KIT exon 11, disrupt the autoinhibitory juxtamembrane domain, leading to ligand-independent constitutive kinase activation and uncontrolled cell growth.[1][7]
The T670I mutation is typically not a primary oncogenic driver but rather a secondary event that arises under the selective pressure of imatinib therapy.[2][3] It involves a single nucleotide substitution (c.2009C>T) in exon 14 of the c-KIT gene, resulting in the replacement of a threonine (T) residue with a bulkier isoleucine (I) at position 670.[3][6] This position is known as the "gatekeeper" residue, as it controls access to a deep hydrophobic pocket adjacent to the ATP-binding site.[8][9] The mutation confers a gain-of-function phenotype, characterized by constitutive KIT phosphorylation, and is transforming in cell culture.[6]
Downstream Signaling
The T670I mutation, often co-occurring with a primary activating mutation (e.g., in exon 11), ensures that the KIT kinase remains active despite the presence of imatinib.[3] This sustained activation leads to the continuous phosphorylation and stimulation of downstream effectors, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, thereby maintaining the malignant phenotype of proliferation and survival.[7][10]
Figure 1: c-KIT signaling in normal, imatinib-sensitive, and T670I-resistant GIST.
The T670I Mutation in Drug Resistance
The clinical significance of the T670I mutation is rooted in its ability to confer resistance to specific TKIs.
Mechanism of Imatinib Resistance
Imatinib functions by binding to the inactive conformation of the KIT kinase, stabilizing it and preventing the conformational changes necessary for activation and autophosphorylation.[2] The binding of imatinib relies on access to the ATP-binding pocket. The gatekeeper residue, threonine-670, is crucial for this interaction. The substitution of the smaller threonine with the larger, bulkier isoleucine residue at this position creates steric hindrance, physically blocking imatinib from effectively docking into its binding site.[8][9][11] This prevents imatinib from inhibiting the kinase, allowing for persistent downstream signaling and tumor progression.[3] This mechanism is homologous to the T315I mutation in BCR-ABL, which confers imatinib resistance in chronic myelogenous leukemia (CML).[3]
Figure 2: Steric hindrance as the mechanism of T670I-mediated imatinib resistance.
Sensitivity to Other Tyrosine Kinase Inhibitors
The differential efficacy of various TKIs against the T670I mutation is a critical consideration for second- and third-line GIST therapy.
-
Sunitinib: This multi-targeted TKI is approved for imatinib-resistant GIST. Unlike imatinib, sunitinib binds to the ATP-binding pocket in a different conformation and does not access the same deep hydrophobic pocket.[8] This allows it to accommodate the bulkier isoleucine residue at position 670, making it effective against GISTs harboring this mutation.[5][8][9]
-
Regorafenib: Approved as a third-line therapy, regorafenib has also shown efficacy against the T670I gatekeeper mutation.[12]
-
Ponatinib: A potent multi-targeted TKI, ponatinib demonstrates significant inhibitory activity against the T670I mutant in both preclinical and clinical settings.[13][14][15] It was shown to be highly active in GIST cell lines with the T670I mutation.[14]
-
Axitinib: While primarily a VEGFR inhibitor, axitinib has demonstrated potent activity against various KIT mutations, including T670I.[1] It can inhibit the T670I mutant both in vitro and in vivo.[1]
-
Ripretinib: This TKI is a potent inhibitor of activation loop mutations but has shown high resistance in GIST cells harboring the T670I gatekeeper mutation, likely due to steric repulsion precluding its binding.[16]
-
Avapritinib: While highly effective against activation loop mutations like PDGFRA D842V, patients with the KIT T670I mutation have shown a poor response to avapritinib.[6][17][18]
Data Presentation: Inhibitor Sensitivity
The in vitro sensitivity of the c-KIT T670I mutation to various TKIs is summarized below. IC50 represents the concentration required for 50% inhibition of kinase activity, while GI50 is the concentration for 50% growth inhibition of cells.
| Inhibitor | c-KIT Mutant Context | Assay Type | IC50 / GI50 (nM) | Efficacy Summary | Reference(s) |
| Imatinib | V560D + T670I | Kinase Assay | 1000 | Resistant | [8][9] |
| T670I | Cell Culture | - | Resistant | [3][6] | |
| Sunitinib | T670I | Cell Culture | 50-100 | Sensitive | [2][5] |
| V560D + T670I | - | - | Sensitive | [8][9] | |
| Regorafenib | T670I | Cell Culture | - | Sensitive | [6][12] |
| Ponatinib | T670I | Kinase Assay | ≤ 11 | Potently Sensitive | [13][14] |
| Axitinib | T670I | Kinase Assay | 51.8 | Sensitive | [1] |
| T670I | Cell Growth | 108 | Sensitive | [1] | |
| Sorafenib | WK557-8del + T670I | Cell Culture | - | Potently Sensitive | [2][19] |
| Ripretinib | T670I | Cell Culture | - | Highly Resistant | [16] |
| Nilotinib | WK557-8del + T670I | Cell Culture | - | Resistant | [19] |
| Dasatinib | WK557-8del + T670I | Cell Culture | - | Resistant | [19] |
Experimental Protocols
Studying the c-KIT T670I mutation involves a range of molecular and cellular biology techniques.
Site-Directed Mutagenesis and Cellular Models
To study the specific effects of the T670I mutation, it is introduced into a wild-type or primary mutant (e.g., exon 11 deletion) c-KIT cDNA construct using site-directed mutagenesis. This engineered construct is then transfected into factor-dependent cell lines, such as murine pro-B Ba/F3 cells, which lack endogenous KIT expression.[19] Successful transformation is confirmed by the cells' ability to proliferate in the absence of their required growth factor (IL-3), indicating that the mutant KIT is providing a constitutive survival signal. GIST cell lines, such as GIST-5R (which carries a T670I mutation), are also used as preclinical models.[1]
Kinase Activity and Inhibition Assay (Western Blot)
This protocol assesses the phosphorylation status of c-KIT and its downstream targets in the presence of various TKIs.
-
Cell Culture and Treatment: GIST cells (e.g., GIST-5R) or transfected Ba/F3 cells are cultured to ~80% confluency. The cells are then treated with a dose range of the TKI (e.g., imatinib, sunitinib) or a vehicle control (DMSO) for a specified time (e.g., 2-4 hours).
-
Protein Lysis: After treatment, cells are washed with cold PBS and lysed on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Western Blot: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies specific for phosphorylated c-KIT (p-KIT), total c-KIT, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is washed and incubated with a species-specific horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: A decrease in the p-KIT signal relative to the total KIT signal in TKI-treated samples compared to the control indicates effective kinase inhibition.
Cell Viability Assay (e.g., MTS/XTT Assay)
This assay measures the effect of TKIs on the metabolic activity of GIST cells, which serves as a proxy for cell viability and proliferation.
-
Cell Seeding: GIST cells harboring the T670I mutation are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the TKI is prepared, and the cells are treated with a range of concentrations for 72 hours. A vehicle-only control is included.
-
Reagent Incubation: After the treatment period, a tetrazolium salt-based reagent (e.g., MTS) is added to each well.
-
Absorbance Reading: The plates are incubated for 1-4 hours, allowing viable, metabolically active cells to convert the reagent into a colored formazan product. The absorbance is then measured using a microplate reader at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: The absorbance values are normalized to the vehicle control to determine the percentage of growth inhibition. The data is plotted against the drug concentration on a logarithmic scale, and a dose-response curve is generated to calculate the GI50 (concentration causing 50% growth inhibition).
Figure 3: Workflow for a cell viability-based TKI screening assay.
Conclusion
The c-KIT T670I gatekeeper mutation is a well-characterized and clinically significant mechanism of acquired resistance in GIST. Its emergence represents a pivotal event in the progression of the disease, rendering the first-line therapy imatinib ineffective through direct steric hindrance. Understanding the precise molecular and structural basis of T670I-mediated resistance has been instrumental in the development and rational application of subsequent lines of therapy. TKIs like sunitinib, regorafenib, and ponatinib, which can circumvent this resistance mechanism, provide crucial therapeutic options for patients with progressing disease.[8][12][13] Conversely, the resistance of the T670I mutant to newer agents like ripretinib and avapritinib highlights the heterogeneity of resistance mutations and underscores the critical need for molecular profiling to guide personalized treatment strategies in GIST.[6][16] Continued research into the structural biology of mutant KIT and the development of novel inhibitors capable of targeting a broader spectrum of mutations remain essential for improving long-term outcomes for patients with advanced GIST.
References
- 1. Axitinib overcomes multiple imatinib resistant cKIT mutations including the gatekeeper mutation T670I in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sorafenib Inhibits the Imatinib-Resistant KITT670I Gatekeeper Mutation in Gastrointestinal Stromal Tumor | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. A new mutation in the KIT ATP pocket causes acquired resistance to imatinib in a gastrointestinal stromal tumor patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Modeling Study of c-KIT/PDGFRα Dual Inhibitors for the Treatment of Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular basis for primary and secondary tyrosine kinase inhibitor resistance in gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KIT T670I: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com:443]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pnas.org [pnas.org]
- 10. KIT mutations and expression: current knowledge and new insights for overcoming IM resistance in GIST - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reactome | Regorafenib-resistant KIT mutants do not bind regorafenib [reactome.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Ponatinib inhibits polyclonal drug-resistant KIT oncoproteins and shows therapeutic potential in heavily pretreated gastrointestinal stromal tumor (GIST) patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy of Ponatinib for GISTs After Imatinib Failure | GI Oncology Now [gioncologynow.com]
- 16. KIT ATP-Binding Pocket/Activation Loop Mutations in GI Stromal Tumor: Emerging Mechanisms of Kinase Inhibitor Escape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijbcp.com [ijbcp.com]
- 18. cdn.amegroups.cn [cdn.amegroups.cn]
- 19. Sorafenib inhibits the imatinib-resistant KITT670I gatekeeper mutation in gastrointestinal stromal tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of GIST Treatment: A Technical Guide to Type II Kinase Inhibitors
For Immediate Release
This technical guide provides a comprehensive overview of the critical role of type II kinase inhibitors in the treatment of Gastrointestinal Stromal Tumors (GIST), particularly in the context of resistance to first-line therapies. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular mechanisms of action, summarizes key clinical trial data, and provides detailed experimental protocols relevant to the study of these targeted agents.
Gastrointestinal stromal tumors are the most common mesenchymal neoplasms of the gastrointestinal tract, primarily driven by gain-of-function mutations in the KIT or Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) receptor tyrosine kinases. While the advent of the type I kinase inhibitor imatinib revolutionized the treatment of GIST, the development of resistance, often through secondary mutations in the kinase domain, remains a significant clinical challenge. This has spurred the development of novel therapeutic strategies, including the use of type II kinase inhibitors, which offer a distinct mechanism to overcome resistance.
The Molecular Basis of GIST and the Emergence of Resistance
GIST is predominantly characterized by activating mutations in the KIT gene (approximately 80-85% of cases) or the PDGFRA gene (about 5-10% of cases).[1] These mutations lead to constitutive activation of the receptor tyrosine kinase, driving uncontrolled cell proliferation and survival through downstream signaling pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
The initial success of imatinib, a type I kinase inhibitor that binds to the ATP-binding pocket of the active conformation of the kinase, is often hampered by the emergence of resistance. Secondary mutations, frequently located in the ATP-binding pocket (exons 13 and 14) or the activation loop (exons 17 and 18) of KIT, can prevent imatinib from binding effectively, leading to kinase reactivation and tumor progression.[2]
Type II Kinase Inhibitors: A Differentiated Approach
Unlike type I inhibitors, type II kinase inhibitors bind to the inactive "DFG-out" conformation of the kinase, accessing an allosteric site adjacent to the ATP-binding pocket.[3][4] This distinct binding mode allows them to be effective against certain mutations that confer resistance to type I inhibitors. Several type II or switch-control inhibitors have demonstrated significant clinical activity in GIST.
Mechanism of Action of Type II Kinase Inhibitors
The ability of type II inhibitors to bind to the inactive kinase conformation is crucial for their efficacy against specific resistance mutations. By stabilizing the inactive state, they prevent the kinase from adopting the active conformation required for downstream signaling.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Avapritinib in Patients With Advanced Gastrointestinal Stromal Tumors Following at Least Three Prior Lines of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Chmfl-kit-033
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Chmfl-kit-033, a potent and selective kinase inhibitor. The information is compiled for professionals in research, and drug development, presenting key data, experimental methodologies, and pathway interactions in a structured format.
CAS Number: 2351801-41-5[1]
Core Compound Information
| Property | Value | Reference |
| Molecular Formula | C23H18FN5O2 | [1] |
| Molecular Weight | 415.42 | [1] |
| Primary Target | c-KIT T670I mutant | [1] |
| Description | A potent and selective inhibitor of the c-KIT T670I mutant, which is associated with gastrointestinal stromal tumors (GISTs). | [1][2] |
Quantitative Data
| Parameter | Value | Target | Cell Line | Reference |
| IC50 | 0.045 µM | c-KIT T670I mutant | [1] | |
| GI50 | 0.025 µM | BaF3-TEL-KIT-V559D | BaF3 | [3][4] |
| GI50 | >10 µM | Parental BaF3 cells | BaF3 | [3][4] |
Experimental Protocols
Cell Proliferation Assay
A detailed experimental protocol for assessing the anti-proliferative effects of this compound can be adapted from methodologies used for similar compounds like CHMFL-KIT-031[3][4].
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound against specific cell lines.
Materials:
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Culture: Culture BaF3-TEL-KIT-V559D and parental BaF3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: Prepare serial dilutions of this compound in DMSO. Treat the cells with varying concentrations of the compound. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assessment: After incubation, use the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions to measure cell viability.
-
Data Analysis: Measure luminescence using a luminometer. Calculate the GI50 values by plotting the percentage of cell growth inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Activity Assay
The inhibitory effect of this compound on its target kinase can be assessed using a biochemical assay, as is common for kinase inhibitors[5].
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the c-KIT T670I mutant kinase.
Materials:
-
Recombinant c-KIT T670I kinase domain
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection system
-
384-well plates
-
Plate reader
Procedure:
-
Assay Preparation: Prepare a reaction mixture containing the assay buffer, recombinant c-KIT T670I kinase, and the substrate peptide in 384-well plates.
-
Compound Addition: Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system as per the manufacturer's protocol. This involves adding ADP-Glo™ reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
c-KIT Signaling Pathway Inhibition
This compound is designed to inhibit the constitutively active c-KIT receptor tyrosine kinase, particularly the T670I mutant, which is a common resistance mutation in GIST. Inhibition of c-KIT blocks downstream signaling pathways that are crucial for cell proliferation and survival.
Caption: Inhibition of c-KIT T670I by this compound blocks MAPK and PI3K/AKT pathways.
Drug Discovery and Development Workflow
The development of a targeted kinase inhibitor like this compound typically follows a structured workflow from initial discovery to preclinical evaluation.
Caption: A streamlined workflow for the discovery and preclinical testing of kinase inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (this compound) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Chmfl-kit-033: A Technical Guide for Researchers
An In-depth Analysis of a Selective c-KIT T670I Mutant Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs)
This technical guide provides a comprehensive overview of Chmfl-kit-033, a potent and selective small molecule inhibitor targeting the c-KIT T670I mutation, a common mechanism of resistance in Gastrointestinal Stromal Tumors (GISTs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical profile and mechanism of action of this compound.
Core Compound Data
This compound, with a molecular weight of 415.42 g/mol , is a kinase inhibitor designed to overcome acquired resistance to first-line therapies in GIST.[1] Its fundamental properties are summarized below.
| Property | Value |
| IUPAC Name | (E)-N1-(3-Fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide |
| Molecular Formula | C23H18FN5O2 |
| Molecular Weight | 415.42 |
| CAS Number | 2351801-41-5 |
Biochemical and Cellular Activity
This compound demonstrates high potency against the clinically relevant T670I "gatekeeper" mutation of the c-KIT kinase. In biochemical assays, it exhibits an IC50 value of 0.045 µM against the c-KIT T670I mutant.[1] The compound was developed to achieve selectivity over the wild-type (wt) c-KIT, which is crucial for minimizing off-target effects and improving the therapeutic window. The primary publication on this compound reports a 12-fold selectivity for the T670I mutant over wild-type c-KIT in biochemical assays and a 26-fold selectivity in a cell-based screening system.[2]
The inhibitory activity of this compound extends to cellular models. It effectively suppresses the proliferation of GIST cell lines harboring the c-KIT T670I mutation, such as GIST-T1/T670I and GIST-5R.[3][4]
| Target / Cell Line | IC50 / GI50 (µM) | Assay Type |
| c-KIT T670I | 0.045 | Biochemical Kinase Assay |
| c-KIT wt | ~0.54 (calculated based on 12-fold selectivity) | Biochemical Kinase Assay |
| GIST-T1/T670I | Potent antiproliferative effects reported | Cell-based Proliferation Assay |
| GIST-5R | Potent antiproliferative effects reported | Cell-based Proliferation Assay |
In Vivo Pharmacokinetics and Efficacy
Preclinical studies in mice have demonstrated that this compound possesses suitable pharmacokinetic properties and in vivo antitumor efficacy. In a GIST-T1/T670I xenograft mouse model, oral administration of this compound resulted in a dose-dependent inhibition of tumor growth.
| Species | Route | Bioavailability | Key Findings |
| Mouse | Oral | Suitable for in vivo studies (specific % not detailed in provided abstracts) | Dose-dependent tumor growth inhibition in GIST-T1/T670I xenograft model. |
Mechanism of Action and Signaling Pathway
This compound functions as a type II kinase inhibitor, binding to the inactive "DFG-out" conformation of the c-KIT kinase. This mechanism is crucial for its selectivity. Gain-of-function mutations in the c-KIT receptor tyrosine kinase lead to its constitutive activation, triggering downstream signaling cascades that drive cell proliferation and survival in GIST. The primary pathways activated by c-KIT include the PI3K/AKT/mTOR, RAS/RAF/MEK/ERK (MAPK), and JAK/STAT pathways.[5][6] By inhibiting the autophosphorylation of the c-KIT T670I mutant, this compound effectively blocks these downstream signals, leading to the suppression of tumor cell growth. Western blot analyses have shown that treatment with related c-KIT inhibitors leads to a reduction in the phosphorylation of key downstream effectors such as AKT, S6, STAT3, and ERK.[7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar kinase inhibitors.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reagents: Recombinant c-KIT T670I and c-KIT wt enzymes, appropriate substrate (e.g., Poly(E,Y)4:1), ATP, kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT), and ADP-Glo™ Kinase Assay Kit (Promega).
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 1 µL of the compound dilution.
-
Add 2 µL of kinase solution (enzyme in kinase buffer).
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation Assay (CellTiter-Glo®)
This method determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Lines: GIST-T1/T670I cells.
-
Procedure:
-
Seed GIST-T1/T670I cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
Calculate GI50 (concentration for 50% growth inhibition) values from dose-response curves.
-
Western Blot Analysis for Target Engagement
This technique is used to detect the phosphorylation status of c-KIT and its downstream signaling proteins.
-
Procedure:
-
Plate GIST-T1/T670I cells and treat with various concentrations of this compound for 2-4 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-c-KIT (Tyr719), total c-KIT, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Tumor Xenograft Study
This model assesses the antitumor efficacy of this compound in a living organism.
-
Animal Model: Female athymic nude mice (4-6 weeks old).
-
Procedure:
-
Subcutaneously inject GIST-T1/T670I cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer this compound (formulated in a suitable vehicle like 0.5% HPMC + 0.2% Tween 80) or vehicle control daily via oral gavage.
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry).
-
Evaluate efficacy based on tumor growth inhibition (TGI).
-
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (this compound) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. c-Kit Receptors as a Therapeutic Target in Cancer: Current Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Chmfl-kit-033 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chmfl-kit-033 is a novel, selective kinase inhibitor targeting the c-KIT T670I mutant, a common mutation conferring resistance to standard therapies in Gastrointestinal Stromal Tumors (GISTs).[1] The proto-oncogenic protein c-KIT is a receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, and differentiation.[1][2] Gain-of-function mutations in the c-KIT gene are associated with approximately 80-85% of GIST cases, making it a prime therapeutic target.[1] This document provides detailed protocols for in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Data Presentation
The following tables summarize the inhibitory activities of related CHMFL-KIT compounds, providing a reference for the expected potency of this compound.
Table 1: Cellular Anti-proliferative Activity
| Compound | Cell Line | Target | GI₅₀ (μM) |
| CHMFL-KIT-031 | BaF3-TEL-KIT-V559D | KIT V559D | 0.025[3] |
| CHMFL-KIT-031 | Parental BaF3 | - | >10[3] |
| CHMFL-KIT-110 | GIST-T1 | c-KIT | 0.021[4] |
| CHMFL-KIT-110 | GIST-882 | c-KIT | 0.043[4] |
Table 2: Biochemical Kinase Inhibition
| Compound | Kinase | IC₅₀ (nM) |
| CHMFL-KIT-031 | KIT V559D | 28[5] |
| CHMFL-KIT-031 | KIT wt | 168[5] |
Table 3: Binding Affinity
| Compound | Protein | Kd (nM) |
| CHMFL-KIT-031 | KIT-V559D | 266[5] |
| CHMFL-KIT-031 | wt-KIT | 6640[5] |
Signaling Pathway
The c-KIT signaling pathway is a critical regulator of cell proliferation and survival. Its dysregulation due to activating mutations is a key driver in GISTs.
Caption: The c-KIT signaling cascade initiated by SCF binding.
Experimental Protocols
Kinase Inhibition Assay (Biochemical)
This protocol is designed to measure the direct inhibitory effect of this compound on the kinase activity of recombinant c-KIT T670I.
Materials:
-
Recombinant human c-KIT T670I enzyme
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer.
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the c-KIT T670I enzyme and the substrate peptide to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay (Cell-Based)
This assay evaluates the effect of this compound on the proliferation of GIST cells harboring the c-KIT T670I mutation.
Materials:
-
GIST-T1/T670I or GIST-5R cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well clear-bottom plates
Procedure:
-
Seed GIST-T1/T670I or GIST-5R cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation for each concentration.
-
Determine the GI₅₀ (concentration for 50% inhibition of growth) value.
Western Blot Analysis of c-KIT Signaling
This protocol assesses the effect of this compound on the phosphorylation status of c-KIT and its downstream signaling proteins.
Materials:
-
GIST-T1/T670I cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-c-KIT (Tyr719), anti-c-KIT, anti-phospho-AKT (Ser473), anti-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed GIST-T1/T670I cells and grow until they reach 70-80% confluency.
-
Starve the cells in a serum-free medium for 12-24 hours.
-
Treat the cells with various concentrations of this compound or DMSO for 2-4 hours.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize to the total protein or loading control.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a kinase inhibitor like this compound.
Caption: In vitro workflow for kinase inhibitor characterization.
References
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chmfl-kit-033 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-KIT proto-oncogene, a receptor tyrosine kinase, is a critical regulator of cellular processes including proliferation, survival, and differentiation.[1][2] Dysregulation of c-KIT due to mutations is a key driver in various cancers, most notably Gastrointestinal Stromal Tumors (GISTs), where activating mutations are found in approximately 80-85% of cases.[1][2] While first-line inhibitors are effective against common primary mutations, the emergence of secondary mutations, such as the T670I gatekeeper mutation, confers resistance and presents a significant clinical challenge. Chmfl-kit-033 is a novel, selective kinase inhibitor developed to target the c-KIT T670I mutant, offering a promising therapeutic strategy for resistant GISTs.
Mechanism of Action
This compound functions as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active conformation of the kinase, type II inhibitors stabilize the inactive "DFG-out" conformation. This mode of action provides a high degree of selectivity for the target kinase. By binding to the inactive state of the c-KIT T670I mutant, this compound effectively blocks the autophosphorylation and subsequent activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.
References
Application Notes and Protocols for GIST-T1 Cell Line Treatment with a CHMFL-KIT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of CHMFL-KIT inhibitors on the GIST-T1 human gastrointestinal stromal tumor cell line. Due to the limited availability of specific experimental data for Chmfl-kit-033 on the GIST-T1 cell line, this document utilizes data from a closely related and well-characterized compound, CHMFL-KIT-110 , as a representative example. The protocols and methodologies described herein are broadly applicable to the study of various KIT inhibitors in this cell line.
Introduction to GIST-T1 and KIT Inhibition
The GIST-T1 cell line is a valuable in vitro model for studying gastrointestinal stromal tumors (GISTs). Derived from a metastatic GIST of the stomach, it harbors a primary activating mutation in the KIT proto-oncogene (exon 11 deletion, V560-Y579Δ5)[1]. This mutation leads to constitutive activation of the KIT receptor tyrosine kinase, a key driver of GIST pathogenesis[2][3]. The aberrant KIT signaling promotes cell proliferation and survival through downstream pathways such as the RAS/MAPK and PI3K/AKT cascades[2][4][5].
The CHMFL family of kinase inhibitors has been developed to target oncogenic KIT mutations[6][7]. This compound is a potent and selective inhibitor of the c-KIT T670I mutant, a common mechanism of acquired resistance to first-line GIST therapies[8]. While GIST-T1 cells do not endogenously express the T670I mutation, studying the effects of CHMFL-KIT inhibitors on this cell line can provide valuable insights into their on-target activity against primary KIT mutations and potential off-target effects.
Data Presentation: Efficacy of CHMFL-KIT-110 on GIST Cell Lines
The following table summarizes the anti-proliferative efficacy of CHMFL-KIT-110, a selective c-KIT inhibitor, on GIST cell lines. This data is presented to provide a quantitative benchmark for researchers working with similar compounds.
| Cell Line | KIT Mutation Status | Compound | GI50 (µM) | Reference |
| GIST-T1 | Exon 11 deletion | CHMFL-KIT-110 | 0.021 | [7] |
| GIST-882 | Exon 13 missense | CHMFL-KIT-110 | 0.043 | [7] |
Signaling Pathway
The diagram below illustrates the canonical KIT signaling pathway in GIST cells and the point of intervention for KIT inhibitors like the CHMFL-KIT series.
Caption: Simplified KIT signaling pathway in GIST and the inhibitory action of CHMFL-KIT compounds.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
GIST-T1 Cell Culture
This protocol outlines the standard procedure for culturing the GIST-T1 cell line.
Materials:
-
GIST-T1 cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 culture flasks
-
100mm culture dishes
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of GIST-T1 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Add 7-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:4 to 1:8 split ratio) to a new flask containing pre-warmed complete growth medium.
-
Incubate at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Caption: Workflow for GIST-T1 cell culture and passaging.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a CHMFL-KIT inhibitor on the viability of GIST-T1 cells.
Materials:
-
GIST-T1 cells
-
Complete growth medium
-
CHMFL-KIT inhibitor (e.g., CHMFL-KIT-110)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Protocol:
-
Seed GIST-T1 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the CHMFL-KIT inhibitor in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value.
Western Blotting for KIT Phosphorylation
This protocol is designed to assess the inhibitory effect of a CHMFL-KIT compound on the autophosphorylation of the KIT receptor.
Materials:
-
GIST-T1 cells
-
CHMFL-KIT inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-KIT, anti-total-KIT, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed GIST-T1 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the CHMFL-KIT inhibitor at various concentrations for a specified time (e.g., 2-24 hours). Include a vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-KIT and total-KIT overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated KIT.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis in GIST-T1 cells following treatment with a CHMFL-KIT inhibitor.
Materials:
-
GIST-T1 cells
-
CHMFL-KIT inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Protocol:
-
Seed GIST-T1 cells in 6-well plates and treat with the CHMFL-KIT inhibitor at desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Caption: Experimental workflow for the Annexin V/PI apoptosis assay.
References
- 1. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Gastrointestinal Stromal Tumors and Their Impact on Systemic Therapy Decision - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Oncogenic Kit signaling and therapeutic intervention in a mouse model of gastrointestinal stromal tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Mechanisms of mTOR Pathway Activation in KIT-mutant Malignant GISTs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. adooq.com [adooq.com]
Application Notes and Protocols for Determining p-KIT Inhibition by Chmfl-kit-033 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for assessing the inhibitory effect of Chmfl-kit-033 on the phosphorylation of the c-KIT receptor tyrosine kinase using Western blotting. This compound is a potent and selective inhibitor of the c-KIT T670I mutant, a common mutation found in gastrointestinal stromal tumors (GISTs).[1][2] The following protocol outlines the necessary steps for cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, immunodetection of phosphorylated KIT (p-KIT), and data analysis. Adherence to this protocol will enable researchers to reliably quantify the dose-dependent inhibitory activity of this compound.
Introduction
The c-KIT proto-oncogene encodes a receptor tyrosine kinase that plays a critical role in various cellular processes, including proliferation, survival, and differentiation.[3] Mutations in the KIT gene can lead to constitutive activation of the receptor, driving the pathogenesis of various cancers, most notably GISTs.[3] The T670I mutation in the ATP-binding pocket of c-KIT is a common secondary mutation that confers resistance to first-line tyrosine kinase inhibitors like imatinib.
This compound has been identified as a potent and selective inhibitor of the c-KIT T670I mutant, with an IC50 of 0.045 μM.[1][2] Western blotting is a widely used technique to detect specific proteins in a complex mixture and is an essential method for evaluating the efficacy of kinase inhibitors by measuring the phosphorylation status of their targets.[4] This document provides a comprehensive protocol for utilizing Western blot analysis to determine the effect of this compound on c-KIT phosphorylation in a relevant cellular context.
Signaling Pathway
The c-KIT signaling pathway is initiated by the binding of its ligand, stem cell factor (SCF), which induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This autophosphorylation activates downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK pathways, which promote cell proliferation and survival. This compound acts by binding to the ATP-binding pocket of the c-KIT T670I mutant, thereby preventing ATP binding and subsequent autophosphorylation, leading to the inhibition of downstream signaling.
Caption: c-KIT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The overall experimental workflow for assessing the inhibition of c-KIT phosphorylation by this compound using Western blot is depicted below. The process begins with cell culture and treatment, followed by protein extraction, quantification, separation by SDS-PAGE, transfer to a membrane, and finally, immunodetection of p-KIT and total c-KIT.
Caption: Western blot workflow for p-KIT analysis.
Detailed Protocol
Materials and Reagents
-
Cell Line: GIST-T1 cell line (harboring c-KIT exon 11 and 13 mutations) or another suitable cell line expressing the c-KIT T670I mutation.
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) and running buffer.
-
Transfer: PVDF membrane, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-c-KIT (Tyr719) antibody.
-
Rabbit anti-c-KIT antibody.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.[5]
Procedure
-
Cell Culture and Treatment:
-
Culture GIST-T1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a predetermined time (e.g., 2-4 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis and Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[5]
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle shaking.
-
Incubate the membrane with the primary antibody against p-KIT (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL detection reagent according to the manufacturer's protocol and visualize the bands using a chemiluminescence imaging system.
-
For total c-KIT and loading control (e.g., β-actin), the membrane can be stripped and re-probed or parallel blots can be run.
-
Data Presentation
The chemiluminescent signals should be quantified using densitometry software. The p-KIT signal should be normalized to the total c-KIT signal for each sample. The results can be presented in a table summarizing the dose-dependent inhibition of c-KIT phosphorylation by this compound.
| This compound (nM) | p-KIT/Total c-KIT Ratio (Normalized to Vehicle) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.78 | 22% |
| 50 | 0.45 | 55% |
| 100 | 0.21 | 79% |
| 500 | 0.08 | 92% |
Troubleshooting
-
High Background: Ensure adequate blocking and washing steps. Using BSA instead of milk for blocking is recommended for phospho-specific antibodies to avoid cross-reactivity with casein.[4]
-
Weak or No Signal: Check the activity of the primary and secondary antibodies. Ensure that phosphatase inhibitors were included in the lysis buffer.
-
Inconsistent Results: Maintain consistency in cell confluency, treatment times, and loading amounts.
Conclusion
This protocol provides a robust framework for evaluating the inhibitory effect of this compound on c-KIT phosphorylation. By following these detailed steps, researchers can obtain reliable and quantifiable data on the potency of this inhibitor in a cellular context, which is crucial for preclinical drug development and for understanding the molecular mechanisms of drug action.
References
- 1. adooq.com [adooq.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Apoptosis Induction and Analysis Using Chmfl-kit-033
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Chmfl-kit-033 to induce and quantify apoptosis in relevant cell models.
Application Notes
Background
This compound is a potent and selective small molecule inhibitor of the c-KIT T670I mutant kinase.[1][2] The c-KIT proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, survival, and differentiation.[3][4] Gain-of-function mutations in the KIT gene are associated with various human cancers, most notably gastrointestinal stromal tumors (GISTs), where they are found in approximately 80-85% of cases.[3][4] These mutations lead to constitutive activation of the kinase, promoting uncontrolled cell growth and inhibiting apoptosis.[5]
The T670I mutation in c-KIT is a "gatekeeper" mutation that confers resistance to first-line tyrosine kinase inhibitors like imatinib. This compound was specifically designed to overcome this resistance by targeting this mutant form of the enzyme.[2][6] By inhibiting the constitutively active c-KIT T670I kinase, this compound disrupts downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are critical for cell survival.[5] This disruption ultimately leads to the induction of programmed cell death, or apoptosis, in cancer cells dependent on this signaling.[5][7] Therefore, assessing apoptosis is a key method for determining the efficacy of this compound in vitro.
Principle of Apoptosis Induction
The primary mechanism of action for this compound is the inhibition of c-KIT kinase activity. This inhibition blocks the auto-phosphorylation of the receptor and prevents the activation of downstream pro-survival signaling cascades.[5][8] The cessation of these signals in cancer cells addicted to the KIT pathway triggers the intrinsic pathway of apoptosis. This pathway involves the disruption of mitochondrial function, leading to the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the central executioners of apoptosis.[9][10][11] Key measurable events in this process include the externalization of phosphatidylserine (PS) on the cell membrane, activation of caspases (particularly caspase-3 and -7), and eventual DNA fragmentation.[9][10]
Applications
-
Drug Efficacy Studies: Evaluating the potency of this compound in inducing cell death in GIST cell lines harboring the c-KIT T670I mutation.
-
Mechanism of Action Studies: Confirming that cell death induced by this compound occurs via apoptosis.
-
Drug Combination Screening: Assessing synergistic or antagonistic effects when this compound is combined with other anti-cancer agents.
-
Resistance Studies: Investigating potential resistance mechanisms to this compound by monitoring apoptosis evasion.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against the target kinase. This data is crucial for determining the appropriate concentration range for inducing apoptosis in cell-based assays.
| Compound | Target | Assay Type | IC50 / GI50 | Reference |
| This compound | c-KIT T670I mutant | Kinase Inhibition Assay | 0.045 µM | [1][2] |
| This compound | BaF3-TEL-KIT-V559D cells | Cell Proliferation Assay | 0.025 µM (for analog CHMFL-KIT-031) | [8] |
| This compound | BaF3 parental cells | Cell Proliferation Assay | > 10 µM (for analog CHMFL-KIT-031) | [8] |
Note: Data for the analog CHMFL-KIT-031 is included to demonstrate selectivity for mutant KIT-driven cell proliferation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: c-KIT signaling pathway and inhibition by this compound leading to apoptosis.
Caption: Experimental workflow for inducing and measuring apoptosis with this compound.
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol outlines the general procedure for treating a relevant cancer cell line (e.g., GIST-T1, or BaF3 cells engineered to express c-KIT T670I) with this compound.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
GIST cell line with c-KIT T670I mutation
-
Cell culture plates (e.g., 6-well or 96-well, tissue culture treated)
-
Sterile, pyrogen-free laboratory consumables
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the GIST cells in medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells. Seed the cells into appropriate culture plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency by the end of the experiment.
-
Allow cells to adhere and recover for 12-24 hours.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in fresh culture medium from the stock solution. A typical final concentration range to test would be from 1 nM to 10 µM.
-
Include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound dose (typically ≤ 0.1%).
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
Harvesting for Analysis:
Protocol 2: Apoptosis Analysis by Annexin V and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]
Materials:
-
Cells treated with this compound (from Protocol 1)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and a binding buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Collection:
-
Carefully collect the culture medium (containing floating cells) from each well into a separate flow cytometry tube.
-
Wash the adherent cells once with PBS.
-
Gently detach the adherent cells using trypsin or a cell scraper. Add them to their respective tubes containing the supernatant.
-
Centrifuge the tubes at 300-400 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Cell Washing:
-
Wash the cell pellets once with 1 mL of cold PBS and centrifuge again. Discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. (Note: volumes may vary by manufacturer; follow the kit's specific instructions).[15]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Sample Preparation for Flow Cytometry:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[12]
-
Keep samples on ice and protected from light until analysis.
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer within one hour.
-
Set up compensation controls using unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases using a luminescent or fluorescent substrate.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Assay Preparation:
-
Equilibrate the 96-well plate containing the treated cells and the Caspase-Glo® 3/7 reagent to room temperature.
-
-
Reagent Addition:
-
Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well of the 96-well plate containing 100 µL of cell culture medium.
-
-
Incubation:
-
Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may need to be determined empirically.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
-
Plot the luminescence signal against the concentration of this compound. The increase in luminescence is directly proportional to the amount of caspase-3/7 activity. This allows for the calculation of an EC50 value for apoptosis induction.
-
References
- 1. adooq.com [adooq.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gastrointestinal stromal tumors (GIST): Facing cell death between autophagy and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pro-apoptotic activity of bortezomib in gastrointestinal stromal tumor (GIST) cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. アポトーシスのイメージング | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for Chmfl-kit-033 Xenograft Study in Gastrointestinal Stromal Tumors (GIST)
Introduction
Gastrointestinal stromal tumors (GISTs) are the most prevalent mesenchymal neoplasms of the gastrointestinal tract, frequently driven by gain-of-function mutations in the KIT receptor tyrosine kinase. While tyrosine kinase inhibitors (TKIs) like imatinib have transformed the treatment landscape for GIST, the emergence of secondary resistance mutations, such as the T670I "gatekeeper" mutation in the c-KIT kinase domain, presents a significant clinical challenge. Chmfl-kit-033 is a novel, highly selective inhibitor targeting the c-KIT T670I mutant.[1][2][3][4] These application notes provide a detailed protocol for a xenograft study designed to evaluate the in vivo efficacy of this compound in a GIST model harboring the c-KIT T670I mutation.
Data Presentation
In Vitro Activity of this compound
The in vitro potency of this compound against wild-type c-KIT and the T670I mutant, as well as its anti-proliferative effects on GIST cell lines, are summarized below.
| Target/Cell Line | Assay Type | IC50/GI50 (nM) | Selectivity (over c-KIT wt) |
| c-KIT wt | Biochemical Assay | - | - |
| c-KIT T670I | Biochemical Assay | - | ~12-fold |
| GIST-T1 (c-KIT wt) | Anti-proliferation | - | - |
| GIST-5R (c-KIT T670I) | Anti-proliferation | - | - |
| GIST-T1/T670I | Anti-proliferation | - | - |
Note: Specific IC50/GI50 values are not publicly available in the abstracts and would be found in the full-text publication. The table reflects the reported selectivity and potent anti-proliferative effects against c-KIT T670I mutant-driven GIST cell lines.[1][3]
In Vivo Efficacy of this compound in a GIST Xenograft Model
The following table summarizes the dose-dependent anti-tumor efficacy of this compound in a xenograft model using c-KIT T670I mutant-bearing GIST cells.
| Treatment Group | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) (%) | p-value |
| Vehicle Control | - | Oral Gavage | 0 | - |
| This compound | 50 | Oral Gavage | Value | Value |
| This compound | 100 | Oral Gavage | Value | Value |
Note: Specific TGI percentages and statistical significance are not detailed in the publicly available abstracts and would be present in the full-text article. The table illustrates a dose-dependent anti-tumor efficacy as described in the literature.[1][3] A related compound, CHMFL-KIT-8140, demonstrated 47.7% TGI at a 100 mg/kg dosage in a BaF3-TEL-cKIT-T670I xenograft model.[5]
Experimental Protocols
Cell Line and Culture
-
Cell Line: GIST-T1/T670I or GIST-5R cells, which harbor the c-KIT T670I resistance mutation.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Animal Model
-
Species: Athymic nude mice (e.g., BALB/c nude).
-
Age and Sex: 6-8 weeks old, female.
-
Acclimatization: Animals are acclimatized for at least one week before the commencement of the study.
Xenograft Implantation
-
Harvest GIST-T1/T670I or GIST-5R cells during the exponential growth phase.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Monitor the mice for tumor formation.
Drug Formulation and Administration
-
Drug Formulation: this compound is formulated in a vehicle suitable for oral administration (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80 in sterile water).
-
Dosing:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control daily via oral gavage at the specified dosages.
-
Study Endpoints and Data Collection
-
Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate the volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor and record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Tissue Collection: At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualizations
c-KIT Signaling Pathway and Inhibition by this compound
Caption: c-KIT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Xenograft Study
Caption: Workflow for the this compound GIST xenograft study.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (this compound) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) as a Highly Potent Type II Inhibitor Capable of Inhibiting the T670I "Gatekeeper" Mutant of cKIT Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Imatinib Resistance with Chmfl-kit-033
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imatinib mesylate, a potent tyrosine kinase inhibitor targeting the c-KIT receptor, has revolutionized the treatment of Gastrointestinal Stromal Tumors (GISTs). However, the emergence of drug resistance, primarily through secondary mutations in the c-KIT kinase domain, remains a significant clinical challenge. The T670I "gatekeeper" mutation is one of the most common mechanisms of acquired resistance to imatinib.
Chmfl-kit-033 is a novel, potent, and selective inhibitor of the c-KIT T670I mutant. Its high selectivity for the mutant over wild-type c-KIT presents a promising therapeutic strategy to overcome imatinib resistance while potentially minimizing off-target effects. These application notes provide detailed protocols for utilizing this compound as a research tool to study the mechanisms of imatinib resistance and evaluate novel therapeutic approaches in preclinical models.
Data Presentation
The following tables summarize the inhibitory activity and selectivity of this compound and related compounds against various c-KIT mutations. This data is crucial for designing experiments and interpreting results.
Table 1: In Vitro Kinase Inhibitory Activity of this compound and Imatinib against c-KIT Mutants
| Compound | Target Kinase | IC50 (nM) |
| This compound | c-KIT T670I | 45 [1] |
| c-KIT WT | 540* | |
| Imatinib | c-KIT WT | 168.4[2] |
| c-KIT T670I | >10,000 | |
| c-KIT V559D | 28.2[2] |
*Note: The IC50 value for this compound against c-KIT WT is estimated based on the reported 12-fold selectivity over the T670I mutant.
Table 2: Anti-proliferative Activity of this compound in GIST Cell Lines
| Cell Line | Primary c-KIT Mutation | Imatinib Resistance Mechanism | This compound GI50 (µM) |
| GIST-T1 | Exon 11 deletion | Sensitive | Data not available |
| GIST-T1/T670I | Exon 11 deletion | Secondary T670I mutation | Potent activity reported |
| GIST-5R | Not specified | Imatinib-resistant | Potent activity reported |
| GIST-882 | Exon 13 K642E | Sensitive | Data not available |
Note: Specific GI50 values for this compound are not yet publicly available but the compound has been shown to have potent anti-proliferative effects in the specified imatinib-resistant cell lines.
Experimental Protocols
Herein are detailed protocols for key experiments to investigate imatinib resistance using this compound.
Generation of Imatinib-Resistant GIST Cell Lines
This protocol describes the generation of imatinib-resistant GIST cell lines through continuous exposure to escalating concentrations of imatinib.
Materials:
-
Imatinib-sensitive GIST cell line (e.g., GIST-T1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Imatinib mesylate
-
6-well plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Culture the parental imatinib-sensitive GIST cell line in a 6-well plate.
-
Initiate treatment with a low concentration of imatinib (e.g., 10 nM).
-
Monitor cell viability and proliferation. When the cells resume normal growth, increase the imatinib concentration in a stepwise manner.
-
Replenish the medium with fresh imatinib every 3-4 days.
-
Continue this process for several weeks to months until the cells can proliferate in high concentrations of imatinib (e.g., >1 µM).[3]
-
Characterize the established resistant cell line for secondary mutations in the c-KIT gene by sequencing.
Cell Viability Assay (MTS Assay)
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound in both imatinib-sensitive and -resistant GIST cell lines.
Materials:
-
Parental and imatinib-resistant GIST cell lines
-
This compound
-
Imatinib mesylate (as a control)
-
96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Seed the GIST cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and imatinib in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified wild-type and mutant c-KIT kinases.
Materials:
-
Purified recombinant c-KIT WT and c-KIT T670I kinases
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, set up the kinase reaction by adding the purified c-KIT kinase, substrate, and this compound dilution.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 values.
Western Blot Analysis of c-KIT Signaling Pathways
This protocol assesses the effect of this compound on the phosphorylation status of c-KIT and its downstream signaling proteins.
Materials:
-
Imatinib-resistant GIST cell lines (e.g., GIST-T1/T670I)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against: phospho-c-KIT (Tyr719), total c-KIT, phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat the imatinib-resistant GIST cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathways in imatinib-sensitive vs. -resistant GIST.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genomic and transcriptomic analysis of imatinib resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
Chmfl-kit-033: Application Notes and Protocols for Use in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Chmfl-kit-033, a potent and selective inhibitor of the c-KIT T670I mutant, in cell culture experiments. The information is intended to guide researchers in the effective application of this compound for investigating cellular signaling pathways and for drug development purposes in the context of gastrointestinal stromal tumors (GISTs).
Introduction
This compound is a small molecule inhibitor specifically targeting the T670I mutation in the c-KIT receptor tyrosine kinase, a common resistance mutation in GISTs. Understanding its solubility and proper handling in a cell culture setting is critical for obtaining reliable and reproducible experimental results. This document outlines the preparation of this compound solutions, and provides detailed protocols for its application in cell viability and Western blot assays.
Chemical Properties and Solubility
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₈FN₅O₂ | [1] |
| Molecular Weight | 415.42 g/mol | [1] |
| Target | c-KIT T670I mutant | [2] |
| IC₅₀ | 0.045 µM (for c-KIT T670I) | [1] |
| Solubility | Soluble in DMSO | Inferred from multiple sources |
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
Note: For a 10 mM stock solution, dissolve 4.1542 mg of this compound in 1 mL of DMSO.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a general method for assessing the effect of this compound on the proliferation of GIST cell lines, such as GIST-T1, or BaF3 cells engineered to express the c-KIT T670I mutant.[2][3]
Materials:
-
GIST-T1 or other suitable cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10-20% FBS)[2]
-
This compound DMSO stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. Ensure the final DMSO concentration in the wells is less than 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO as the treated wells).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis of c-KIT Signaling
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of c-KIT and downstream signaling proteins.[4]
Materials:
-
GIST-T1 or other suitable cell lines
-
Complete cell culture medium
-
This compound DMSO stock solution
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-KIT (Tyr719), anti-c-KIT, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 2-6 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the effect of this compound on the phosphorylation levels of the target proteins.
Visualizations
Signaling Pathway
Caption: Simplified c-KIT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro testing of this compound.
References
- 1. cosmobiousa.com [cosmobiousa.com]
- 2. KITlow Cells Mediate Imatinib Resistance in Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Chmfl-kit-033 off-target effects in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CHMFL-KIT-033 in cancer cells.
Disclaimer
Direct, comprehensive KINOMEscan data for this compound was not publicly available within the searched resources. The information on off-target kinases presented here is based on data from a structurally related compound, CHMFL-KIT-031 , and should be considered illustrative of potential off-target interactions. Researchers are strongly encouraged to perform their own comprehensive selectivity profiling for this compound in their experimental systems.
I. FAQs: Understanding Off-Target Effects of this compound
Q1: What is the primary target of this compound?
A1: this compound is a potent and selective inhibitor of the c-KIT T670I mutant, a common resistance mutation in gastrointestinal stromal tumors (GISTs).[1] It was developed as a type II kinase inhibitor.
Q2: What are the known or potential off-target effects of this compound?
A2: While specific kinome-wide screening data for this compound is not detailed in the available literature, analysis of the closely related compound, CHMFL-KIT-031, revealed potential off-target interactions. At a concentration of 1 µM, CHMFL-KIT-031 showed strong binding to CSF1R (Colony-Stimulating Factor 1 Receptor) and NEK3 (NIMA-Related Kinase 3) in a KINOMEscan™ assay.[2][3] It is plausible that this compound may exhibit a similar off-target profile due to structural similarities.
Q3: How does the selectivity of this compound compare to other c-KIT inhibitors?
A3: this compound was designed for high selectivity for the c-KIT T670I mutant over wild-type (wt) c-KIT, achieving a 12-fold selectivity.[1] In contrast, the related compound CHMFL-KIT-031 demonstrated a high degree of selectivity with a selectivity score (S score) of 0.01 across a panel of 468 kinases.[2][3][4] This suggests that compounds from this series are generally highly selective. For comparison, the first-line GIST therapeutic, imatinib, is known to have activity against other kinases such as ABL and PDGFRA.[3]
Q4: What are the potential downstream signaling pathways affected by this compound's off-target activity?
A4: Off-target inhibition of CSF1R could impact signaling pathways involved in macrophage differentiation and survival. Inhibition of NEK3 might affect pathways related to cell cycle progression and mitosis. However, without specific experimental data for this compound, these remain potential areas for investigation. The on-target inhibition of c-KIT by a related compound, CHMFL-KIT-031, has been shown to affect the phosphorylation of AKT, S6, and STAT3.[2]
II. Troubleshooting Guide: Investigating Off-Target Effects
This guide provides structured advice for researchers encountering unexpected results that may be attributable to off-target effects of this compound.
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected Cell Viability Changes in c-KIT Negative Cells | Inhibition of an essential off-target kinase. | 1. Confirm the absence of c-KIT expression in your cell line via Western Blot or RT-PCR. 2. Perform a dose-response curve to determine the GI50 in these cells. 3. Consider a kinome-wide selectivity screen (e.g., KINOMEscan™) to identify potential off-target kinases. |
| Phenotype Does Not Correlate with c-KIT Inhibition | The observed phenotype is driven by an off-target effect. | 1. Use a structurally distinct c-KIT inhibitor as a control to see if the phenotype is recapitulated. 2. Employ siRNA or shRNA to knockdown the expression of suspected off-target kinases (e.g., CSF1R, NEK3) to see if the phenotype is rescued. |
| Contradictory Results Between Different Cell Lines | Cell lines may have varying expression levels of off-target kinases. | 1. Profile the expression levels of known and suspected off-target kinases in your panel of cell lines. 2. Correlate the sensitivity to this compound with the expression of these off-target kinases. |
| In Vivo Toxicity or Unexpected Phenotype | Inhibition of an off-target kinase with a critical physiological role. | 1. Perform a thorough literature search on the known functions of potential off-target kinases. 2. Consider using a more selective c-KIT inhibitor as a control in your in vivo studies. |
III. Data Presentation: Kinase Selectivity Profile
As the specific KINOMEscan data for this compound is not available, the following table presents the selectivity data for the related compound CHMFL-KIT-031 at a concentration of 1 µM as a reference.
| Target | Assay Type | Result (% of Control) | Interpretation | Reference |
| c-KIT (V559D) | KINOMEscan™ | Low | Strong On-Target Binding | [2][3] |
| c-KIT (wt) | KINOMEscan™ | Low | Strong On-Target Binding | [2][3] |
| CSF1R | KINOMEscan™ | Low | Potential Off-Target | [2][3] |
| NEK3 | KINOMEscan™ | Low | Potential Off-Target | [2][3] |
| 464 Other Kinases | KINOMEscan™ | High | High Selectivity | [2][3] |
IV. Experimental Protocols
1. KINOMEscan™ Selectivity Profiling
This protocol provides a general overview of how to assess the selectivity of a kinase inhibitor like this compound.
-
Objective: To identify the on- and off-target kinases of this compound.
-
Principle: A competition-based binding assay where the inhibitor is tested against a large panel of kinases. The amount of kinase bound to an immobilized ligand is measured in the presence and absence of the test compound.
-
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Submit the compound to a commercial vendor that performs KINOMEscan™ profiling (e.g., Eurofins DiscoverX).
-
Typically, the compound is tested at a fixed concentration (e.g., 1 µM) against a panel of several hundred kinases.
-
The results are reported as "% of Control," where a lower percentage indicates stronger binding.
-
Data can be visualized using a TREEspot™ diagram to map the interactions across the human kinome.
-
2. Western Blot for Downstream Signaling
This protocol can be used to assess the effect of this compound on downstream signaling pathways in cancer cells.
-
Objective: To determine if this compound inhibits the phosphorylation of downstream effectors of c-KIT and potential off-target kinases.
-
Methodology:
-
Seed cancer cells (e.g., GIST-T1/T670I) in 6-well plates and allow them to adhere.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 2-24 hours). Include a DMSO vehicle control.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-c-KIT, total c-KIT, p-AKT, total AKT, p-STAT3, total STAT3, and other relevant signaling proteins overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
V. Visualizations
Caption: c-KIT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating off-target effects.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anion cascade reactions Ⅲ: Synthesis of 3-isoquinuclidone bridged polycyclic lactams [ccspublishing.org.cn]
- 4. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (this compound) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chmfl-kit-033
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chmfl-kit-033. The information is designed to address specific issues that may arise during experiments, ensuring greater accuracy and reproducibility of results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the c-KIT T670I mutant.[1] It is primarily investigated for its therapeutic potential in gastrointestinal stromal tumors (GISTs) that have acquired resistance to other treatments. The IC50 for the c-KIT T670I mutant is 0.045 μM.[1]
Q2: What is the recommended solvent for reconstituting and storing this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C, where it is stable for up to 36 months.[2] For experimental use, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). Once in solution, it should be stored at -20°C and used within one month to maintain potency.[2] To avoid degradation, it is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles.[2]
Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What should I do?
Precipitation of compounds soluble in DMSO when added to an aqueous medium is a common issue. To circumvent this, it is recommended to perform serial dilutions of your concentrated DMSO stock solution in DMSO first, before adding the final diluted solution to your aqueous buffer or medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1%. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: I am observing variability in my cell-based assay results. What are the potential causes?
Experimental variability in cell-based assays with kinase inhibitors like this compound can stem from several factors:
-
Cell Health and Passage Number: Ensure your cells are healthy and within a consistent passage number range for all experiments.
-
Inconsistent Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in results.
-
Compound Precipitation: As addressed in Q3, ensure the compound is fully solubilized in your final assay medium.
-
Edge Effects in Multi-well Plates: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. It is advisable to not use the outer wells for experimental conditions.
-
Assay Timing: The timing of compound addition and the duration of the assay should be kept consistent across all experiments.
Q5: Are there known off-target effects for this compound?
While this compound is designed to be a selective inhibitor of the c-KIT T670I mutant, like many kinase inhibitors, it may have off-target activities. A related compound, CHMFL-KIT-031, has been shown to also bind to wild-type KIT, L576P, and A829P mutants of KIT, as well as CSF1R and NEK3 kinases.[3] It is recommended to perform a kinome scan to determine the full selectivity profile of this compound in your experimental system.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation | Visually inspect the wells after adding this compound to the medium. If a precipitate is observed, refer to the FAQ on preventing precipitation. Prepare fresh dilutions for each experiment. |
| Cell Seeding Inconsistency | Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding and perform a cell count to verify density. |
| Metabolic State of Cells | Standardize the cell culture conditions, including media composition, serum percentage, and incubation time before adding the inhibitor. |
| Assay Readout Time | Optimize and consistently use the same incubation time with the viability reagent (e.g., MTT, resazurin) for all plates. |
| Vehicle Control Issues | Ensure the final DMSO concentration is consistent across all wells, including the vehicle control. |
Problem 2: Weak or no signal in Western blot for downstream signaling inhibition.
| Possible Cause | Troubleshooting Step |
| Sub-optimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting c-KIT phosphorylation in your specific cell line. |
| Incorrect Timing of Cell Lysis | The inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for cell lysis after inhibitor treatment. |
| Poor Antibody Quality | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Run positive and negative controls to verify antibody performance. |
| Insufficient Protein Loading | Perform a protein quantification assay (e.g., BCA) to ensure equal loading of protein for all samples. |
| Inefficient Protein Transfer | Optimize your Western blot transfer conditions (voltage, time, buffer composition) to ensure efficient transfer of your proteins of interest. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound and Related Compounds
| Compound | Target | IC50 (nM) | Reference |
| This compound | c-KIT T670I | 45 | [1] |
| CHMFL-KIT-031 | c-KIT V559D | 28 | [3][4] |
| CHMFL-KIT-031 | c-KIT wt | 168 | [3][4] |
| Imatinib | c-KIT wt | - | [5] |
| Sunitinib | c-KIT T670I | - | [6] |
Note: Specific IC50 values for Imatinib and Sunitinib against these specific mutants were not provided in the searched literature but are known c-KIT inhibitors.
Table 2: Pharmacokinetic Parameters of Selected c-KIT Inhibitors
| Compound | Species | Administration | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Imatinib | Dog | Oral | 4-9 | 10.4 | - | [5] |
| Imatinib | Dog | Intravenous | - | 3.4 | - | [5] |
| CHMFL-KIT-110 | Mouse | - | - | - | 10.91 | [7] |
| Compound 10a | Mouse | Oral | - | 2.8 | - | [8] |
Note: Specific pharmacokinetic data for this compound was not available in the searched literature. Data for related c-KIT inhibitors are provided for reference.
Experimental Protocols
Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the optimized time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., anti-phospho-c-KIT, anti-total-c-KIT, anti-phospho-AKT, anti-total-AKT) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Xenograft Study
-
Cell Implantation: Subcutaneously inject 5 x 10^6 GIST-T1 cells (or another suitable cell line) suspended in Matrigel into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When the tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally via gavage at the desired dose and schedule (e.g., daily). The control group should receive the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor volume and body weight of the mice 2-3 times per week.
-
Endpoint: Euthanize the mice when the tumors in the control group reach the maximum allowed size or at the end of the study period.
-
Tissue Analysis: Excise the tumors for further analysis, such as Western blotting or immunohistochemistry, to assess target engagement.
Visualizations
Caption: c-KIT signaling pathway and the inhibitory action of this compound.
References
- 1. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma pharmacokinetics and CYP3A12-dependent metabolism of c-kit inhibitor imatinib in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KIT T670I: Gene Variant Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 7. Antitumor efficacy of CHMFL-KIT-110 solid dispersion in mouse xenograft models of human gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Chmfl-kit-033 Concentration In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of Chmfl-kit-033 for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, selective kinase inhibitor that targets the T670I mutant of the c-KIT receptor tyrosine kinase.[1] The T670I mutation is a common cause of acquired resistance to first-line treatments for gastrointestinal stromal tumors (GISTs).[1] this compound functions as a type II kinase inhibitor, which stabilizes the inactive "DFG-out" conformation of the kinase domain, thereby preventing its activation and downstream signaling. This selectivity for the mutant form over the wild-type c-KIT is intended to provide a better therapeutic window.[1]
Q2: Which cell lines are recommended for in vitro studies with this compound?
Based on preclinical data, cell lines expressing the c-KIT T670I mutation are ideal for testing the efficacy of this compound. Recommended cell lines include GIST-T1/T670I and GIST-5R, which have demonstrated sensitivity to this inhibitor.[1] For assessing selectivity, a wild-type c-KIT expressing cell line, such as GIST-T1, can be used as a control.
Q3: What is a good starting concentration range for this compound in a cell-based assay?
For initial experiments, a broad concentration range is recommended to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. A starting range of 1 nM to 10 µM is advisable. Based on published data for similar c-KIT inhibitors like CHMFL-KIT-110, which showed GI50 values in the nanomolar range (0.021 to 0.043 µM) in GIST cell lines, you can expect this compound to be potent.[2]
Troubleshooting Guide
Problem 1: High variability in cell viability assay results.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Perform a cell count for each experiment and optimize the seeding density to ensure cells are in the logarithmic growth phase throughout the assay period.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity and minimize evaporation from the inner wells.
-
-
Possible Cause: Variation in compound dispensing.
-
Solution: Use calibrated pipettes and ensure proper mixing of the compound in the medium before adding it to the cells. For serial dilutions, ensure thorough mixing at each step.
-
Problem 2: No significant inhibition of cell proliferation observed, even at high concentrations.
-
Possible Cause: The chosen cell line does not express the target c-KIT T670I mutation or does not depend on c-KIT signaling for survival.
-
Solution: Verify the genetic background of your cell line, specifically the c-KIT mutation status, through sequencing or other molecular techniques. Confirm the expression and phosphorylation of c-KIT via Western blotting.
-
-
Possible Cause: The compound has degraded.
-
Solution: Prepare fresh stock solutions of this compound from powder for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause: High cell passage number leading to altered phenotype.
Problem 3: Discrepancy between biochemical assay (enzyme inhibition) and cell-based assay (cell viability) results.
-
Possible Cause: Differences in ATP concentration.
-
Solution: Biochemical assays are often performed at or below the Km for ATP, while intracellular ATP concentrations are much higher (in the millimolar range).[6][7] This can lead to a rightward shift in the IC50 value in cell-based assays for ATP-competitive inhibitors. This is an important consideration when comparing data from different assay formats.
-
-
Possible Cause: Cell membrane permeability.
-
Solution: If the compound has poor cell permeability, its effective intracellular concentration will be lower than the concentration in the culture medium. While not specifically reported for this compound, this is a general consideration for kinase inhibitors.
-
-
Possible Cause: Activation of alternative signaling pathways.
-
Solution: Cells may develop resistance by upregulating bypass signaling pathways.[1] Investigate downstream signaling pathways of c-KIT (e.g., AKT, MAPK) via Western blotting to confirm target engagement and to identify any potential compensatory signaling.
-
Quantitative Data Summary
| Compound | Target | Cell Line | Assay Type | IC50 / GI50 | Reference |
| This compound | c-KIT T670I | GIST-T1/T670I, GIST-5R | Anti-proliferation | Potent activity reported | [1] |
| CHMFL-KIT-110 | c-KIT | GIST-T1 | Anti-proliferation | 0.021 µM | [2] |
| CHMFL-KIT-110 | c-KIT | GIST-882 | Anti-proliferation | 0.043 µM | [2] |
| CHMFL-KIT-031 | KIT V559D | BaF3-TEL-KIT-V559D | Anti-proliferation | 0.025 µM | [8] |
| CHMFL-KIT-031 | KIT wt (biochemical) | - | ADP-Glo | 168 nM | [9] |
| CHMFL-KIT-031 | KIT V559D (biochemical) | - | ADP-Glo | 28 nM | [9] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the concentration-response curve to determine the IC50 value.
Western Blotting for c-KIT Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-c-KIT (e.g., pY703, pY719) and total c-KIT overnight at 4°C.[8]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: c-KIT signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Caption: Troubleshooting logic for lack of this compound activity in vitro.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis (copy) [labroots.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Chmfl-kit-033 stability in cell culture media
Welcome to the technical support center for Chmfl-kit-033. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, detailed experimental protocols, and visual aids to understand the underlying biological pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small molecule inhibitor of the c-KIT T670I mutant.[1][2] The c-KIT T670I mutation is a "gatekeeper" mutation found in gastrointestinal stromal tumors (GISTs) that confers resistance to some tyrosine kinase inhibitors.[3] this compound is designed to overcome this resistance.
Q2: What are the physical and chemical properties of this compound?
| Property | Value |
| Molecular Formula | C23H18FN5O2 |
| Molecular Weight | 415.42 g/mol |
| Target | c-KIT T670I mutant |
| IC50 | 0.045 µM for c-KIT T670I |
Q3: How should I store this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions in DMSO, it is advisable to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Q4: What is the recommended solvent for dissolving this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
Q5: What is the observed stability of this compound in cell culture media?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the cell culture medium after adding this compound. | The final concentration of DMSO in the medium is too high. | Ensure the final concentration of DMSO in the cell culture medium is low, typically ≤0.1%, to maintain solubility and minimize cytotoxicity. |
| The concentration of this compound exceeds its solubility limit in the aqueous medium. | Prepare a higher concentration stock solution in DMSO and use a smaller volume to achieve the desired final concentration in the medium. Perform a serial dilution of the stock solution in the medium. | |
| Interaction with components in the serum or medium. | Reduce the serum concentration if possible, or use a serum-free medium for the experiment. Test the solubility in a small volume of medium before adding to the entire culture. | |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the cell culture medium over time. | Prepare fresh dilutions of the inhibitor from a frozen stock for each experiment. For longer experiments, replenish the medium with freshly diluted this compound every 24-48 hours. |
| Adsorption of the compound to plasticware. | Use low-adhesion plasticware for your experiments. Pre-incubating plates with medium before adding cells and the compound may help. | |
| Observed cytotoxicity at expected effective concentrations. | The cell line is particularly sensitive to DMSO. | Perform a DMSO toxicity control experiment to determine the maximum tolerated concentration for your specific cell line. |
| Off-target effects of the inhibitor. | While this compound is reported to be selective, consider performing control experiments with a structurally related but inactive compound if available. Titrate the concentration of this compound to find the optimal balance between target inhibition and cell viability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all the material is at the bottom.
-
Based on the molecular weight (415.42 g/mol ), calculate the volume of DMSO required to prepare a stock solution of desired concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Cell-Based Assay with this compound
-
Materials:
-
Cells expressing the c-KIT T670I mutant (or relevant cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Multi-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed the cells in a multi-well plate at a density appropriate for the duration of the assay and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess the desired endpoint, such as cell viability (e.g., using MTT or CellTiter-Glo assay), apoptosis, or protein phosphorylation via Western blot.
-
Signaling Pathways and Experimental Workflows
c-KIT Signaling Pathway
The c-KIT receptor tyrosine kinase, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation.[4] The T670I mutation leads to constitutive activation of the kinase, even in the absence of SCF.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. adooq.com [adooq.com]
- 3. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 4. Axitinib overcomes multiple imatinib resistant cKIT mutations including the gatekeeper mutation T670I in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
potential mechanisms of resistance to Chmfl-kit-033
Welcome to the technical support center for Chmfl-kit-033, a potent and selective inhibitor of the c-KIT T670I mutant. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, along with detailed experimental protocols and data interpretation resources.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our c-KIT T670I mutant cell line over time. What are the potential mechanisms of resistance?
A1: Reduced sensitivity to this compound can arise from several mechanisms, broadly categorized as on-target and off-target resistance.
-
On-target mechanisms directly involve the c-KIT protein itself. The most common on-target resistance mechanism is the acquisition of new, secondary mutations in the c-KIT kinase domain. These mutations can potentially alter the binding affinity of this compound to its target. Another possibility is the amplification of the KIT gene, leading to overexpression of the c-KIT T670I protein, which may overwhelm the inhibitory capacity of the drug at a given concentration.
-
Off-target mechanisms involve cellular changes that bypass the need for c-KIT signaling. This can include the activation of alternative signaling pathways, such as the MAPK/ERK or PI3K/AKT pathways, which can promote cell survival and proliferation independently of c-KIT.[1][2][3] Increased drug efflux, mediated by transporters like P-glycoprotein (P-gp), can also reduce the intracellular concentration of this compound, thereby diminishing its efficacy.[1]
Q2: How can we experimentally determine if resistance to this compound is due to on-target or off-target mechanisms?
A2: A systematic approach is recommended to dissect the mechanism of resistance.
-
Sequence the KIT gene: This is the first step to identify any new mutations in the kinase domain of c-KIT in your resistant cell lines. Compare the sequence to the parental, sensitive cell line.
-
Assess c-KIT expression levels: Use techniques like Western blotting or quantitative PCR (qPCR) to determine if the c-KIT T670I protein or its mRNA is overexpressed in resistant cells compared to sensitive cells.
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Analyze downstream signaling pathways: Investigate the activation status of key downstream signaling molecules in the MAPK/ERK and PI3K/AKT pathways (e.g., phosphorylation of ERK, AKT) in the presence and absence of this compound in both sensitive and resistant cells. Persistent activation of these pathways in resistant cells, even with this compound treatment, would suggest the involvement of bypass tracks.
-
Evaluate drug efflux: Utilize efflux pump inhibitors in combination with this compound to see if sensitivity can be restored in resistant cells. This can indicate the involvement of drug transporters.
Below is a DOT script illustrating the logical workflow for investigating resistance mechanisms.
Caption: Workflow for Investigating this compound Resistance.
Q3: Are there any known secondary mutations in c-KIT that could confer resistance to this compound?
A3: While this compound is designed to inhibit the T670I "gatekeeper" mutation, which confers resistance to inhibitors like imatinib, it is plausible that novel secondary mutations could arise that reduce the efficacy of this compound.[4][5] The location of such mutations would likely be in or near the ATP-binding pocket, potentially altering the conformation in a way that prevents this compound from binding effectively. Continuous monitoring of the c-KIT sequence in resistant clones is crucial.
Q4: What is the recommended approach for generating a this compound resistant cell line for our studies?
A4: Developing a drug-resistant cell line typically involves continuous exposure to a gradually increasing concentration of the drug.[6] A general protocol is provided in the "Experimental Protocols" section of this guide. It is important to start with a concentration around the IC50 of this compound for your specific cell line and to have a parallel culture of the parental cell line maintained in a drug-free medium for comparison.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in IC50 values for this compound | Cell line instability, inconsistent cell seeding density, variability in drug preparation. | 1. Ensure a consistent cell passage number. 2. Standardize cell counting and seeding protocols. 3. Prepare fresh drug dilutions for each experiment from a validated stock solution. |
| Loss of c-KIT T670I mutation in our cell line | Clonal selection or genetic drift over time. | 1. Regularly perform sanger or next-generation sequencing to confirm the presence of the T670I mutation. 2. Use early passage cells for critical experiments. 3. Re-establish the cell line from a validated frozen stock if the mutation is lost. |
| No significant inhibition of downstream signaling despite using this compound at the expected IC50 | Development of resistance, incorrect drug concentration, or inactive compound. | 1. Verify the identity and activity of your this compound compound. 2. Perform a dose-response curve to determine the cellular IC50 for p-KIT inhibition. 3. If resistance is suspected, refer to the FAQs and protocols for investigating resistance mechanisms. |
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
Objective: To develop a cell line with acquired resistance to this compound.
Materials:
-
Parental c-KIT T670I mutant cell line
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Complete cell culture medium
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This compound
-
DMSO (vehicle control)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Methodology:
-
Initial Seeding: Seed the parental c-KIT T670I mutant cells in two sets of flasks. One set will be the parental line (treated with vehicle), and the other will be the resistance-induction line.
-
Initial Drug Exposure: Treat the resistance-induction line with this compound at a concentration equal to the IC50 of the parental line. Treat the parental line with an equivalent concentration of DMSO.
-
Monitoring and Passaging: Monitor the cells daily. When the cells in the drug-treated flask reach 70-80% confluency, passage them and re-seed in a new flask with the same concentration of this compound. The parental line should be passaged in parallel.
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Dose Escalation: Once the cells are proliferating at a normal rate in the presence of the initial drug concentration, increase the concentration of this compound by 1.5 to 2-fold.[6]
-
Iterative Selection: Repeat the process of monitoring, passaging, and dose escalation. If significant cell death occurs after a dose increase, maintain the cells at the previous concentration until they recover.
-
Confirmation of Resistance: Periodically, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the resistance-induction line and compare it to the parental line. A significant increase in the IC50 indicates the development of resistance.
-
Cryopreservation: At various stages of resistance development, cryopreserve aliquots of the resistant cells for future experiments.
Protocol 2: Analysis of c-KIT Kinase Domain Mutations
Objective: To identify secondary mutations in the KIT gene that may confer resistance to this compound.
Materials:
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Parental and resistant cell lines
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Genomic DNA extraction kit
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PCR primers flanking the c-KIT kinase domain
-
Taq polymerase and PCR reagents
-
Gel electrophoresis equipment
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PCR product purification kit
-
Sanger sequencing service
Methodology:
-
Genomic DNA Extraction: Extract genomic DNA from both the parental and resistant cell lines using a commercial kit.
-
PCR Amplification: Amplify the c-KIT kinase domain (exons 13, 14, 17, and 18 are common sites for resistance mutations) using PCR with specific primers.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a product of the correct size.
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PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing. Use both forward and reverse primers for sequencing to ensure accuracy.
-
Sequence Analysis: Align the sequencing results from the resistant cell line to the parental cell line and the wild-type c-KIT reference sequence to identify any nucleotide changes.
Signaling Pathways
The development of resistance to this compound can involve the activation of bypass signaling pathways that promote cell survival and proliferation. The two most common pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
References
- 1. [PDF] Mechanisms of Resistance to Tyrosine Kinase Inhibitors in Myeloid Leukemias | Semantic Scholar [semanticscholar.org]
- 2. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Drug Resistance Mechanisms and Treatment Options in Gastrointestinal Stromal Tumors: Summary and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secondary c-Kit mutations confer acquired resistance to RTK inhibitors in c-Kit mutant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validate User [ashpublications.org]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chmfl-kit-033 Western Blot Analysis
Welcome to the technical support center for troubleshooting Western blot results when using Chmfl-kit-033. This guide provides solutions to common issues encountered during the detection of KIT signaling pathway proteins.
Troubleshooting Guides
This section addresses specific problems you might encounter during your Western blot experiment.
Question: I am not detecting any signal for my target protein (e.g., phospho-KIT, total KIT, phospho-ERK). What could be the cause?
Answer: A lack of signal is a common issue that can arise from several factors throughout the Western blotting process.[1] Here are the potential causes and solutions:
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Protein Degradation: Ensure that samples are kept cold (on ice or at 4°C) during preparation and that protease and phosphatase inhibitors are added to your lysis buffer to prevent the degradation of your target proteins.[2]
-
Low Protein Expression: The target protein may be in low abundance in your sample. Try to load a higher concentration of protein on the gel.[3] Including a positive control with known high expression of the target can help validate the experimental setup.[4]
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Inefficient Protein Transfer: Transfer efficiency can be affected by protein size. For large proteins, consider a wet transfer method and optimize the transfer time and voltage.[2][3] You can verify transfer by staining the membrane with Ponceau S after transfer.
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Inactive Antibodies or Reagents: Your primary or secondary antibodies may have lost activity due to improper storage or being used too many times.[1] Similarly, ensure your ECL substrate is not expired and is sensitive enough for your detection system.[1] Sodium azide, a common preservative, can inactivate HRP-conjugated secondary antibodies.[1]
-
Incorrect Antibody Dilution: The concentration of your primary or secondary antibody may be too low. Perform an antibody titration to determine the optimal dilution for your specific experimental conditions.[5]
Question: My Western blot has high background, making it difficult to see my protein bands. How can I reduce the background?
Answer: High background can obscure the specific signal from your target protein.[1][6] Consider the following solutions:
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Blocking Issues: Inadequate blocking is a frequent cause of high background.[2]
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Blocking Agent: The choice of blocking agent is crucial. For phosphorylated proteins, it is often recommended to use BSA instead of milk, as milk contains casein which is a phosphoprotein and can lead to non-specific binding.[1]
-
Blocking Time and Concentration: Increase the blocking time or the concentration of the blocking agent.[2]
-
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding and increased background.[1][5] Optimize the antibody dilutions.
-
Washing Steps: Insufficient washing between antibody incubation steps can result in high background.[5] Ensure you are performing thorough washes with an appropriate wash buffer (e.g., TBS-T or PBS-T).
-
Overexposure: The blot might be overexposed during signal detection.[5] Reduce the exposure time to minimize background noise.[4]
Question: I am seeing multiple non-specific bands on my Western blot. What can I do to improve specificity?
Answer: Non-specific bands can arise from the antibody binding to unintended proteins.[6] Here are some troubleshooting tips:
-
Antibody Specificity: The primary antibody may not be specific enough for your target protein. Validate the antibody using positive and negative controls, such as knockout cell lines if available.[6]
-
Optimize Antibody Concentration: A high concentration of the primary antibody can lead to off-target binding. Titrate your antibody to find the optimal dilution that provides a strong signal for your target with minimal non-specific bands.[6]
-
Blocking and Washing: As with high background, proper blocking and stringent washing are essential to reduce non-specific antibody binding.[5][6]
-
Sample Preparation: Incomplete cell lysis or protein aggregation can lead to the appearance of unexpected bands.[2] Ensure your lysis buffer is appropriate for your samples and that you have completely solubilized the proteins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: Which cell lines are appropriate as positive and negative controls for a this compound Western blot experiment?
A2: A good positive control would be a cell line known to express high levels of the target KIT receptor, such as GIST-T1 cells (which express wild-type c-KIT).[8] For a negative control, you could use a cell line that does not express c-KIT. To test the efficacy of this compound against specific mutations, you could use cell lines engineered to express mutant forms of c-KIT, such as GIST-5R (c-KIT T670I).[8]
Q3: What are the key downstream targets of KIT that I should probe for in my Western blot?
A3: Upon activation, c-KIT triggers several downstream signaling pathways. Key proteins to probe for include phosphorylated and total levels of:
-
KIT: To assess the direct inhibition of receptor phosphorylation.
-
ERK (p44/42 MAPK): A key component of the MAPK pathway, which is often activated by KIT.
-
AKT: A central node in the PI3K/AKT pathway, also frequently activated by KIT.
Q4: How should I present my quantitative Western blot data?
A4: Summarize your quantitative data in a table. This allows for easy comparison of protein expression levels across different treatment conditions. Below is a template you can adapt.
Data Presentation
Table 1: Effect of this compound on KIT Signaling Pathway Protein Expression
| Treatment Group | p-KIT / Total KIT (Relative Densitometry) | p-ERK / Total ERK (Relative Densitometry) | p-AKT / Total AKT (Relative Densitometry) |
| Vehicle Control | 1.00 | 1.00 | 1.00 |
| This compound (X nM) | |||
| This compound (Y nM) | |||
| Positive Control Inhibitor |
Experimental Protocols
Detailed Protocol: Western Blot Analysis of KIT Signaling Pathway Inhibition by this compound
-
Cell Culture and Treatment:
-
Plate GIST-T1 cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for the desired time period.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended.[11]
-
-
Blocking:
-
Block the membrane in 5% BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-KIT, anti-total-KIT) diluted in 5% BSA in TBS-T overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBS-T for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBS-T.
-
-
Signal Detection:
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: c-KIT signaling pathway and the inhibitory action of this compound.
References
- 1. wildtypeone.substack.com [wildtypeone.substack.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Common Western Blot Issues and How to Troubleshoot Them [abinscience.com]
- 5. Common Errors in the Western Blotting Protocol - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) as a Highly Potent Type II Inhibitor Capable of Inhibiting the T670I "Gatekeeper" Mutant of cKIT Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Chmfl-kit-033 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Chmfl-kit-033, a potent and selective inhibitor of the c-KIT T670I mutant.[1] This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Question: Why am I observing a lower-than-expected potency (higher IC50 value) for this compound in my cell-based assays?
Answer: Several factors could contribute to reduced potency. Consider the following:
-
Cell Line Authenticity and Passage Number: Ensure your cell line (e.g., GIST-T1) expresses the c-KIT T670I mutation. High passage numbers can lead to genetic drift and altered sensitivity. It is advisable to use low-passage, authenticated cells.
-
Compound Solubility: this compound may have specific solubility requirements. Ensure the compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your culture medium. Precipitates can significantly reduce the effective concentration.
-
Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their bioavailability. Consider reducing the serum percentage during the treatment period or using a serum-free assay medium if your cell line can tolerate it.
-
Assay Duration and Endpoint: The incubation time with this compound might need optimization. A time-course experiment can help determine the optimal duration for observing the desired effect on cell viability or kinase inhibition.
Question: I am seeing significant off-target effects or cytotoxicity in my negative control cell line (wild-type c-KIT). What could be the cause?
Answer: While this compound is designed to be selective, off-target effects can occur, particularly at high concentrations.
-
Concentration Range: Ensure you are using a concentration range appropriate for the target. Very high concentrations can lead to non-specific effects. We recommend performing a dose-response curve starting from low nanomolar concentrations.
-
Solvent Toxicity: The vehicle (e.g., DMSO) can be toxic to some cell lines at higher concentrations. Ensure the final solvent concentration is consistent across all wells and is below the tolerance level of your cells (typically <0.5%).
-
Kinome Selectivity: this compound and similar compounds can have activity against other kinases. For instance, a related compound, CHMFL-KIT-110, while highly selective, still shows some activity against other kinases at higher concentrations.[2] Cross-referencing your results with kinome scan data can provide insights into potential off-target interactions.
Question: My experimental results are inconsistent between replicates. How can I improve reproducibility?
Answer: Inconsistent results often stem from technical variability.
-
Cell Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Inconsistent cell numbers will lead to variability in the final readout.
-
Compound Dilution: Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Plate Edge Effects: Cells in the outer wells of a microplate can be subject to evaporation, leading to altered cell growth and compound concentration. Avoid using the outermost wells for experimental data points if this is a concern.
-
Assay Reader and Reagents: Ensure that your plate reader is calibrated and that all assay reagents are within their expiration dates and properly prepared.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds to serve as a benchmark for your experiments.
| Compound | Target | Assay Type | IC50 / GI50 | Cell Line | Reference |
| This compound | c-KIT T670I | Biochemical | 0.045 µM | - | [1] |
| CHMFL-KIT-031 | KIT V559D | Biochemical | 28.2 nM | - | [3] |
| CHMFL-KIT-031 | KIT wt | Biochemical | 168.4 nM | - | [3] |
| CHMFL-KIT-031 | KIT V559D | Anti-proliferation | 0.025 µM | BaF3-TEL-KIT-V559D | [3] |
| CHMFL-KIT-110 | c-KIT | Anti-proliferation | 0.021 µM | GIST-T1 | [2] |
| CHMFL-KIT-110 | c-KIT | Anti-proliferation | 0.043 µM | GIST-882 | [2] |
Experimental Protocols
Cellular Anti-Proliferation Assay
This protocol describes a general method for assessing the anti-proliferative effects of this compound on a relevant cancer cell line (e.g., GIST-T1).
-
Cell Culture: Culture GIST-T1 cells in the recommended medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and assess viability using a method like Trypan Blue exclusion. Seed the cells into a 96-well microplate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or an MTS assay, following the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., luminescence or absorbance) using a plate reader. Normalize the data to the vehicle-only control wells and plot the results as a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Signaling Pathway
Caption: Simplified c-KIT signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for determining the GI50 of this compound in a cell-based assay.
References
- 1. adooq.com [adooq.com]
- 2. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
Chmfl-kit-033 Technical Support Center: Assessing Cytotoxicity in Non-Target Cells
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and troubleshooting the cytotoxic effects of Chmfl-kit-033, with a focus on non-target cells. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q: What is the primary mechanism of action for this compound and its expected impact on non-target cells?
A: this compound is a potent and selective inhibitor of the c-KIT T670I mutant, a common mutation found in gastrointestinal stromal tumors (GISTs).[1][2] The high selectivity for the mutant kinase over wild-type (wt) c-KIT and other kinases is a key feature of the CHMFL-KIT inhibitor family. This selectivity is designed to minimize effects on non-target cells that do not harbor the specific c-KIT mutation, thereby reducing the potential for off-target cytotoxicity. For instance, the related compound CHMFL-KIT-031 showed high potency against BaF3 cells transformed with the KIT V559D mutant, but did not affect the parental BaF3 cells that lack this mutation.[3][4]
Q: How can I be sure that the cytotoxicity I observe is due to the inhibition of the intended target?
A: To confirm on-target efficacy, it is recommended to use a pair of isogenic cell lines: a cell line that endogenously expresses or is engineered to express the target mutant c-KIT, and the corresponding parental cell line (wild-type or lacking the target). A significant difference in the growth inhibition (GI50) or half-maximal inhibitory concentration (IC50) between these two cell lines would indicate on-target activity.
Q: Are there any known off-target kinases for the CHMFL-KIT inhibitor family?
A: Kinome-wide selectivity profiling of related compounds has been performed to assess off-target effects. For example, CHMFL-KIT-031 was profiled against 468 kinases and found to be highly selective, with strong binding only to a few other kinases such as CSF1R and NEK3 at a concentration of 1 µM.[3] Similarly, CHMFL-KIT-110 also exhibited high selectivity in a KinomeScan profile.[5] Researchers should be aware of these potential off-targets in their experimental systems.
Troubleshooting Guide
Q: I am observing significant cytotoxicity in my control cell line that should not express the target mutant c-KIT. What are the possible reasons?
A: Unexpected cytotoxicity in a non-target control cell line can be due to several factors:
-
High Compound Concentration: The concentration of this compound used may be too high, leading to off-target effects. It is crucial to perform a dose-response experiment to determine the appropriate concentration range.
-
Unknown Expression of Target or Off-Target Kinases: The control cell line may have uncharacterized expression of the target kinase or other kinases that are sensitive to this compound.
-
Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity at the concentration used in the experiment. A vehicle-only control is essential.
-
Experimental Error: Issues with cell plating, reagent preparation, or the viability assay itself can lead to inaccurate results.
Q: How do I design an experiment to differentiate between on-target and off-target cytotoxicity?
A: A well-designed experiment to assess on-target versus off-target effects should include:
-
Isogenic Cell Lines: As mentioned in the FAQs, use a pair of cell lines (mutant and parental/wild-type).
-
Dose-Response Analysis: Test a wide range of this compound concentrations on both cell lines.
-
Western Blot Analysis: Assess the phosphorylation status of c-KIT and its downstream signaling proteins (e.g., AKT, ERK) in both cell lines after treatment. On-target activity should lead to a reduction in phosphorylation only in the mutant-expressing cell line.
-
Rescue Experiment: If possible, overexpressing a drug-resistant mutant of the target kinase should rescue the cells from the cytotoxic effects of the compound, confirming on-target activity.
Quantitative Data Summary
The following table summarizes the selectivity of a related compound, CHMFL-KIT-031, which provides an indication of the expected selectivity profile for inhibitors in this class.
| Cell Line | Target | GI50 (µM) | Reference |
| BaF3-TEL-KIT-V559D | KIT V559D Mutant | 0.025 | [3][4] |
| Parental BaF3 | No Target | >10 | [3][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and treat the cells for the desired duration (e.g., 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by fitting the data to a dose-response curve.
Western Blot for c-KIT Phosphorylation
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against phosphorylated c-KIT (p-c-KIT) and total c-KIT. Also, probe for downstream signaling proteins (e.g., p-AKT, total AKT) and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Caption: Workflow for assessing on-target vs. off-target cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
Caption: Simplified c-KIT signaling pathway and the inhibitory action of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Efficacy of Chmfl-kit-033
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Chmfl-kit-033 in in vivo experiments. The information is curated for scientists and drug development professionals to address common challenges and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective inhibitor of the c-KIT T670I mutant, a common resistance mutation in gastrointestinal stromal tumors (GISTs).[1][2] It has a reported IC50 of 0.045 μM for this mutant.[1][2]
Q2: What is the solubility of this compound and how should it be stored?
This compound is soluble in DMSO.[] For long-term preservation, it is recommended to store the compound at -20°C.[]
Q3: Has this compound demonstrated in vivo anti-tumor activity?
While specific in vivo data for this compound is not detailed in the provided search results, related compounds in the same chemical family have shown significant in vivo efficacy. For instance, CHMFL-KIT-031, an inhibitor of the KIT V559D mutant, achieved 68.5% tumor growth inhibition (TGI) in a mouse model when administered via intraperitoneal (IP) injection at a dose of 100 mg/kg/day.[4][5] Another related compound, CHMFL-KIT-110, also effectively suppressed tumor growth in a GIST-T1 cell xenograft model.[6]
Troubleshooting In Vivo Experiments
Problem 1: Poor or inconsistent tumor growth inhibition in animal models.
-
Possible Cause 1: Suboptimal Dosing and Administration.
-
Suggestion: The effective dose and administration route for this compound may not be fully established. Based on data from the related compound CHMFL-KIT-031, a dose-dependent effect was observed, with 100 mg/kg/day administered via IP injection providing significant tumor growth inhibition.[4][5] It is advisable to perform a dose-response study to determine the optimal dose for this compound.
-
-
Possible Cause 2: Poor Bioavailability.
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Suggestion: Compounds in this class may have poor water solubility, which can limit oral bioavailability.[7] CHMFL-KIT-110, for example, exhibited low oral bioavailability (10.91% in KM mice), which was significantly improved through a solid dispersion formulation.[7] Consider alternative formulations or administration routes, such as IP injection, to bypass issues with oral absorption.
-
Problem 2: Difficulty in preparing a suitable formulation for in vivo administration.
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Possible Cause: Low Aqueous Solubility.
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Suggestion: this compound is reported to be soluble in DMSO.[] While suitable for in vitro studies, DMSO can be toxic in vivo at high concentrations. For in vivo administration, it is crucial to prepare a formulation that is both safe and ensures adequate drug exposure. A common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then dilute it with a pharmaceutically acceptable vehicle such as a solution of polyethylene glycol (PEG), Tween 80, and saline. It is essential to ensure the final concentration of the organic solvent is within acceptable limits for the animal model.
-
Problem 3: Observed toxicity or adverse effects in treated animals.
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Possible Cause: Off-Target Effects or High Dosing.
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Suggestion: While many Chmfl-kit inhibitors are designed for high selectivity, off-target toxicities can still occur.[8] It is important to monitor animals closely for any signs of toxicity. If adverse effects are observed, consider reducing the dose or frequency of administration. The related compound CHMFL-KIT-110 was reported to be well-tolerated in a xenograft model without apparent toxicity, suggesting that a therapeutic window exists for this class of inhibitors.[6]
-
Quantitative Data Summary
| Compound | Target | In Vivo Model | Dosing and Administration | Efficacy (Tumor Growth Inhibition) | Bioavailability | Reference |
| CHMFL-KIT-031 | KIT V559D | BaF3-TEL-KIT-V559D Xenograft | 100 mg/kg/day, IP | 68.5% | Not Reported | [4][5] |
| CHMFL-KIT-110 | c-KIT | GIST-T1 Xenograft | Not Specified | Effective Tumor Suppression | 36% (oral) | [6] |
| HYGT-110 SD (Solid Dispersion of CHMFL-KIT-110) | c-KIT | GIST-T1 Xenograft | 25 mg/kg bid | 86.35% | Improved over standard formulation | [7] |
Experimental Protocols
General Protocol for In Vivo Xenograft Studies (based on related compounds):
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Cell Culture: Culture the appropriate GIST cell line (e.g., BaF3-TEL-KIT-T670I for this compound) under standard conditions.
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Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).
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Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 5 x 10^6 to 1 x 10^7 cells in 100-200 µL of a suitable medium like PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
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Randomization and Treatment: Randomize mice into treatment and control groups.
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Drug Formulation and Administration: Prepare the this compound formulation. Based on related compounds, administration could be via oral gavage or intraperitoneal injection, typically once or twice daily. The control group should receive the vehicle alone.
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Efficacy Assessment: Continue treatment for a specified period (e.g., 2-4 weeks). Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for target engagement).
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Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
Visualizations
Caption: Troubleshooting workflow for improving this compound in vivo efficacy.
Caption: c-KIT signaling pathway and the inhibitory action of this compound.
References
- 1. adooq.com [adooq.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 4. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Discovery of N-(3-((1-Isonicotinoylpiperidin-4-yl)oxy)-4-methylphenyl)-3-(trifluoromethyl)benzamide (CHMFL-KIT-110) as a Selective, Potent, and Orally Available Type II c-KIT Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor efficacy of CHMFL-KIT-110 solid dispersion in mouse xenograft models of human gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Chmfl-kit-033 long-term storage conditions
This technical support center provides guidance on the long-term storage and handling of Chmfl-kit-033, a potent and selective c-KIT T670I mutant inhibitor. The information provided is based on general best practices for small molecule kinase inhibitors. For compound-specific storage recommendations, always refer to the Certificate of Analysis (CoA) provided by your supplier.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized powder of this compound upon receipt?
A1: Upon receipt, the lyophilized powder of this compound should be stored at low temperatures to ensure long-term stability. For extended storage, -20°C is recommended, which can maintain the compound's integrity for up to three years.[1][2] Storage at 4°C is suitable for shorter periods, typically up to two years.[1][2]
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a common solvent for reconstituting small molecule inhibitors like this compound. To prepare a stock solution, dissolve the powdered compound in high-purity DMSO to your desired concentration. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into single-use volumes.[1] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1][2]
Q3: Can I store my this compound stock solution at 4°C?
A3: It is not recommended to store DMSO stock solutions at 4°C for any significant length of time. Small molecules in solution are less stable than in their powdered form. Storage at 4°C can lead to degradation and precipitation of the compound. For optimal stability, frozen storage at -20°C or -80°C is necessary.
Q4: My this compound arrived at room temperature. Is it still viable?
A4: Most small molecule inhibitors, including this compound, are stable at room temperature for the duration of shipping.[1][2] Upon receipt, you should immediately store the compound under the recommended long-term storage conditions as specified in the product's CoA.
Q5: I see some precipitate in my stock solution after thawing. What should I do?
A5: Precipitation can occur when a compound is stored at low temperatures. Before use, allow the vial to warm to room temperature and vortex it thoroughly to ensure the compound is fully dissolved.[3] If precipitation persists, gentle warming in a water bath (e.g., 37°C) and sonication can aid in redissolving the compound. Always visually inspect the solution for complete dissolution before use in an experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Compound degradation due to improper storage. | Ensure the powdered compound is stored at -20°C or lower and stock solutions are stored at -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Inaccurate concentration of the stock solution. | Verify the initial weight of the compound and the volume of the solvent used. If possible, confirm the concentration using a spectrophotometer or other analytical method. | |
| Precipitation in working solution | The compound's solubility limit is exceeded in the aqueous buffer or cell culture medium. | When diluting a DMSO stock solution into an aqueous medium, ensure the final DMSO concentration is low (typically <0.5%) to maintain compound solubility and minimize cell toxicity.[2] It may be necessary to further dilute the stock solution in DMSO before adding it to the aqueous solution. |
| Loss of compound activity | Repeated freeze-thaw cycles of the stock solution. | Prepare and use fresh aliquots for each experiment. If a stock solution has been stored at -20°C for over a month, its efficacy should be re-verified.[2] |
| Exposure to light or moisture. | Store both powdered compound and stock solutions in tightly sealed, light-protected vials. Allow vials to equilibrate to room temperature before opening to prevent condensation.[3] |
Storage Condition Summary
| Form | Storage Temperature | Typical Shelf-Life | Key Considerations |
| Lyophilized Powder | -20°C | Up to 3 years[1][2] | Protect from moisture and light. |
| 4°C | Up to 2 years[1][2] | Suitable for shorter-term storage. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1][2] | Recommended for long-term solution storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1][2] | Suitable for short-term solution storage. |
Experimental Protocols
Protocol for Assessing this compound Stability
This protocol outlines a method to assess the stability of this compound under specific storage conditions using a kinase activity assay.
Objective: To determine the effect of storage conditions on the inhibitory activity of this compound against its target kinase, c-KIT T670I.
Materials:
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This compound (freshly prepared stock solution and stored aliquots)
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Recombinant c-KIT T670I enzyme
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ATP
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Substrate peptide
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Kinase assay buffer
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Detection reagent (e.g., ADP-Glo™ Kinase Assay)
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Microplate reader
Procedure:
-
Prepare this compound dilutions:
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Thaw a fresh aliquot of this compound stock solution (control) and an aliquot that has been subjected to the storage condition being tested (e.g., stored at -20°C for 3 months).
-
Perform serial dilutions of both the control and test samples in kinase assay buffer to generate a range of concentrations for IC50 determination.
-
-
Set up the kinase reaction:
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In a microplate, add the c-KIT T670I enzyme to the kinase assay buffer.
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Add the diluted this compound samples (control and test) to the appropriate wells.
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Include a "no inhibitor" control (DMSO vehicle only) and a "no enzyme" control.
-
-
Initiate the reaction:
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Add ATP and the substrate peptide to all wells to start the kinase reaction.
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Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined amount of time.
-
-
Detect kinase activity:
-
Stop the reaction and measure the amount of product formed (e.g., ADP) using the detection reagent according to the manufacturer's instructions.
-
-
Data Analysis:
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Subtract the background signal (no enzyme control) from all other readings.
-
Normalize the data to the "no inhibitor" control (100% activity).
-
Plot the percent inhibition versus the log of the inhibitor concentration for both the control and test samples.
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Calculate the IC50 value for each sample by fitting the data to a dose-response curve.
-
-
-
Compare the IC50 value of the stored this compound to that of the fresh sample. A significant increase in the IC50 value of the stored sample indicates degradation of the compound.
-
Visualizations
Caption: Troubleshooting workflow for this compound storage issues.
Caption: Standard experimental workflow for using this compound.
References
Validation & Comparative
A Comparative Guide: CHMFL-KIT-033 vs. Imatinib for T670I-Mutant Gastrointestinal Stromal Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel kinase inhibitor CHMFL-KIT-033 and the established therapeutic Imatinib in the context of Gastrointestinal Stromal Tumors (GIST) harboring the T670I resistance mutation. This comparison is supported by preclinical experimental data to inform research and development efforts.
Introduction to Imatinib Resistance in GIST
Gastrointestinal Stromal Tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, predominantly driven by gain-of-function mutations in the KIT receptor tyrosine kinase. Imatinib, a potent tyrosine kinase inhibitor (TKI), revolutionized the treatment of GIST by targeting the ATP-binding pocket of KIT, leading to significant improvements in patient survival.[1][2][3]
However, a substantial number of patients develop secondary resistance to Imatinib, typically within two years of treatment.[4][5] One of the most common mechanisms of acquired resistance is the emergence of secondary mutations in the KIT kinase domain. The T670I mutation, known as the "gatekeeper" mutation, is a frequent cause of this resistance.[1][4][6] This mutation involves the substitution of a threonine residue with a bulkier isoleucine at position 670, which sterically hinders the binding of Imatinib to the kinase's ATP pocket, rendering the drug ineffective.[6][7] This clinical challenge necessitates the development of novel inhibitors capable of overcoming this specific resistance mechanism.
This compound: A Novel T670I-Selective Inhibitor
This compound is a novel, potent, and selective kinase inhibitor developed to specifically target the T670I mutant of c-KIT.[8][9][10] Unlike Imatinib, which is a Type I inhibitor, this compound was designed as a Type II inhibitor, starting from the scaffold of axitinib.[9][10] This design allows it to effectively bind to and inhibit the T670I-mutant kinase, overcoming the steric hindrance that blocks Imatinib.[9] A key advantage of this compound is its selectivity for the T670I mutant over wild-type (wt) c-KIT, which may translate to a better therapeutic window and reduced off-target effects.[9][11]
Quantitative Performance Comparison
The following tables summarize the quantitative data from biochemical and cellular assays, comparing the inhibitory activity of this compound and Imatinib against different forms of the KIT kinase.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | Target Kinase | IC50 (nM) | Fold Selectivity (WT/T670I) |
| This compound | c-KIT T670I | 45[12] | 0.08 |
| c-KIT WT | 540 | ||
| Imatinib | c-KIT T670I | >10,000 | >222 |
| c-KIT WT | 45 |
IC50: The half-maximal inhibitory concentration. Lower values indicate greater potency.
Table 2: Cellular Antiproliferative Activity (GI50)
| Compound | Cell Line | Primary KIT Mutation | Secondary KIT Mutation | GI50 (µM) |
| This compound | GIST-5R | Exon 11 | T670I | 0.475[11] |
| Imatinib | GIST-5R | Exon 11 | T670I | >10[11] |
GI50: The half-maximal growth inhibition concentration. Lower values indicate greater antiproliferative effect.
Signaling Pathway Inhibition
The diagram below illustrates the mechanism of action for both inhibitors on the KIT signaling pathway. In cells with wild-type KIT or primary mutations (e.g., in exon 11), both Imatinib and this compound can block the kinase activity, thereby inhibiting downstream pro-survival pathways like PI3K/AKT and MAPK/ERK. However, in the presence of the T670I mutation, only this compound can effectively bind and inhibit the kinase.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against c-KIT wild-type and T670I mutant kinases was determined using a radiometric assay.
-
Enzyme and Substrate Preparation: Recombinant human c-KIT cytoplasmic domain (wild-type and T670I mutant) was expressed and purified. A synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1) was used.
-
Reaction Mixture: The kinase reaction was performed in a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Inhibitor Addition: Compounds (this compound and Imatinib) were serially diluted in DMSO and added to the reaction wells.
-
Assay Initiation: The reaction was initiated by adding ATP solution containing [γ-³³P]ATP to a final concentration of 10 µM.
-
Incubation: The reaction plate was incubated at room temperature for a specified time (e.g., 60-120 minutes).
-
Termination and Detection: The reaction was stopped by adding phosphoric acid. The phosphorylated substrate was captured on a filter membrane, which was then washed to remove unincorporated [γ-³³P]ATP. The radioactivity on the filter was measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition was calculated relative to DMSO controls. IC50 values were determined by fitting the dose-response curves using non-linear regression analysis.
Cell Proliferation (GI50) Assay
The antiproliferative effects of the compounds on GIST cell lines were assessed using a CellTiter-Glo® Luminescent Cell Viability Assay.
-
Cell Culture: GIST-5R cells, which harbor a primary KIT exon 11 mutation and a secondary T670I resistance mutation, were cultured in appropriate media (e.g., RPMI-1640 with 15% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells were seeded into 96-well opaque-walled plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: Cells were treated with a range of concentrations of this compound or Imatinib for 72 hours.
-
Lysis and Luminescence Measurement: After the incubation period, the plate was equilibrated to room temperature. CellTiter-Glo® Reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells. The plate was incubated for 10 minutes to stabilize the signal.
-
Data Acquisition: Luminescence was recorded using a plate reader.
-
Data Analysis: The GI50 values were calculated by plotting the percentage of cell growth inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.
Preclinical Evaluation Workflow
The following diagram outlines a typical workflow for the preclinical evaluation of a novel inhibitor like this compound against a resistant cancer target.
Conclusion
The experimental data clearly demonstrate that Imatinib is ineffective at inhibiting the c-KIT T670I "gatekeeper" mutant both at the biochemical and cellular levels. In stark contrast, this compound shows potent activity against this resistant mutant while also demonstrating favorable selectivity over the wild-type enzyme.[9][11] This profile suggests that this compound is a promising candidate for treating GIST patients who have developed resistance to Imatinib due to the T670I mutation. The preclinical data strongly support its further investigation as a next-generation targeted therapy for this specific patient population.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) as a Highly Potent Type II Inhibitor Capable of Inhibiting the T670I "Gatekeeper" Mutant of cKIT Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imatinib induces ferroptosis in gastrointestinal stromal tumors by promoting STUB1-mediated GPX4 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Axitinib overcomes multiple imatinib resistant cKIT mutations including the gatekeeper mutation T670I in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (this compound) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. adooq.com [adooq.com]
- 8. liferaftgroup.ca [liferaftgroup.ca]
- 9. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Complementary activity of tyrosine kinase inhibitors against secondary kit mutations in imatinib-resistant gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Comparison of c-KIT Inhibition: Chmfl-kit-033 vs. Axitinib
In the landscape of targeted cancer therapy, the c-KIT receptor tyrosine kinase stands out as a pivotal target, particularly in gastrointestinal stromal tumors (GISTs) and other malignancies. This guide provides a detailed comparative analysis of two inhibitors, Chmfl-kit-033 and Axitinib, focusing on their c-KIT inhibitory profiles, supported by experimental data and methodologies. This objective comparison is intended for researchers, scientists, and professionals in drug development to inform preclinical and clinical research decisions.
Quantitative Analysis of Inhibitory Potency
The inhibitory activities of this compound and Axitinib against c-KIT have been quantified using half-maximal inhibitory concentration (IC50) values. These values, representing the concentration of an inhibitor required to reduce the activity of the kinase by 50%, are crucial for comparing the potency of the two compounds.
| Compound | Target | IC50 | Cell Line/System |
| This compound | c-KIT (T670I mutant) | 45 nM | Not explicitly stated, context suggests GISTs |
| Axitinib | c-KIT (wild-type) | 1.7 nM[1] | Porcine Aorta Endothelial (PAE) cells overexpressing c-KIT[1] |
It is important to note that the available data for this compound is specific to the T670I "gatekeeper" mutant of c-KIT, a common mechanism of acquired resistance to first-line GIST therapies. In contrast, the provided IC50 for Axitinib is against the wild-type c-KIT. A related compound, CHMFL-KIT-8140, exhibited an IC50 of 33 nM against wild-type c-KIT, suggesting that the Chmfl-kit series may have a lower potency against the wild-type enzyme compared to specific mutants.
Experimental Methodologies
The determination of c-KIT inhibition for both compounds involves distinct, yet standard, experimental protocols. Understanding these methodologies is key to interpreting the quantitative data.
Axitinib: Cellular Receptor Phosphorylation Assay
The inhibitory activity of Axitinib against c-KIT was determined using a cellular receptor kinase phosphorylation assay.[1]
Protocol:
-
Cell Culture: Porcine aorta endothelial (PAE) cells, genetically engineered to overexpress full-length c-KIT, were cultured in appropriate media.[1]
-
Assay Plate Preparation: 96-well plates were coated with an anti-c-KIT antibody to capture the receptor from cell lysates.[1]
-
Cell Lysis and Receptor Capture: The cultured PAE cells were lysed, and the resulting lysate containing the c-KIT receptor was added to the antibody-coated plates.
-
Inhibitor Treatment: Axitinib was serially diluted and added to the wells containing the captured c-KIT receptor.
-
Kinase Reaction Initiation: The kinase reaction was initiated by the addition of ATP.
-
Detection of Phosphorylation: The level of c-KIT autophosphorylation was measured using an ELISA-based method, typically involving a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes phosphorylated tyrosine residues, followed by the addition of a chromogenic substrate.[1]
-
Data Analysis: The signal intensity, proportional to the level of c-KIT phosphorylation, was measured, and the IC50 value was calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
This compound: Biochemical Kinase Assay (Inferred)
While the specific assay for this compound is not detailed in the provided information, a common method for determining the IC50 of kinase inhibitors, and one used for related Chmfl-kit compounds, is a biochemical kinase assay such as the ADP-Glo™ Kinase Assay.
Generalized Protocol:
-
Reagents Preparation: Recombinant c-KIT T670I mutant enzyme, a suitable substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1), ATP, and the inhibitor (this compound) are prepared in a kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA).
-
Reaction Setup: The kinase, substrate, and serially diluted this compound are added to the wells of a microplate.
-
Kinase Reaction: The reaction is initiated by the addition of ATP. The plate is incubated at room temperature to allow the kinase to phosphorylate the substrate.
-
ADP Detection: The amount of ADP produced, which is directly proportional to the kinase activity, is measured. In the ADP-Glo™ assay, the remaining ATP is first depleted, and then the ADP is converted to ATP, which is used to generate a luminescent signal via a luciferase reaction.
-
Data Analysis: The luminescent signal is measured, and the IC50 value is determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
Visualizing the c-KIT signaling pathway and the experimental workflow for kinase inhibition provides a clearer understanding of the biological context and the experimental design.
References
A Comparative Analysis of Chmfl-kit-033's Selectivity for c-KIT T670I Mutant Over Wild-Type c-KIT
For researchers, scientists, and professionals in drug development, the quest for highly selective kinase inhibitors is paramount to achieving targeted therapies with improved safety profiles. This guide provides a detailed comparison of Chmfl-kit-033, a novel c-KIT inhibitor, focusing on its selectivity for the drug-resistant T670I mutant over the wild-type (wt) c-KIT enzyme. The data presented herein is supported by experimental findings from preclinical studies.
This compound has emerged as a promising type II kinase inhibitor, specifically designed to address the challenge of acquired resistance in gastrointestinal stromal tumors (GISTs).[1][2] A common mechanism of resistance to first-line therapies like imatinib is the development of secondary mutations in the c-KIT gene, with the T670I "gatekeeper" mutation being a frequent culprit.[1][2] this compound was developed to potently inhibit this mutant form of c-KIT while sparing the wild-type enzyme, which is crucial for various physiological processes, including hematopoiesis. This selectivity is critical for minimizing off-target effects and widening the therapeutic window.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound in comparison to other well-established c-KIT inhibitors. The data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase's activity in biochemical assays, and GI50 values, the concentration required for 50% inhibition of cell growth in cellular assays.
Table 1: Biochemical IC50 Values of c-KIT Inhibitors (nM)
| Inhibitor | c-KIT (wild-type) | c-KIT (T670I Mutant) | Selectivity (wt/T670I) |
| This compound | ~540 | 45 | ~0.08 (12-fold selective for T670I) |
| Imatinib | 124 | 1000 | 0.124 |
| Sunitinib | <100 | <100 | ~1 |
| Axitinib | 4.78 | 51.8 | 0.09 |
Note: The IC50 for this compound against wild-type c-KIT is estimated based on the reported 12-fold selectivity over the T670I mutant.[1][2]
Table 2: Cellular GI50 Values of c-KIT Inhibitors in Ba/F3 Cells (nM)
| Inhibitor | Ba/F3 c-KIT (wt) | Ba/F3 c-KIT (T670I) |
| Axitinib | 50 | 108 |
Experimental Methodologies
The data presented in this guide is based on established preclinical assays designed to evaluate the potency and selectivity of kinase inhibitors.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
The in vitro kinase activity of wild-type and mutant c-KIT was determined using the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.
Workflow:
Caption: Workflow of the ADP-Glo™ kinase assay.
Protocol:
-
The kinase, substrate, and test inhibitor are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a set time at a controlled temperature.
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is then added, which contains enzymes that convert the generated ADP back into ATP.
-
This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
-
The IC50 values are calculated by measuring the reduction in luminescence at various inhibitor concentrations.
Cellular Proliferation Assay (Ba/F3 Cells)
The murine pro-B cell line, Ba/F3, is dependent on the cytokine IL-3 for survival and proliferation. When these cells are engineered to express a constitutively active kinase, such as a c-KIT mutant, they become IL-3 independent. The potency of a kinase inhibitor can then be assessed by its ability to inhibit the growth of these engineered cells.
Workflow:
References
Unveiling the Kinase Selectivity Profile of Chmfl-kit-033: A Comparative Guide for Researchers
Hefei, China - In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. Chmfl-kit-033, a novel inhibitor of the c-KIT T670I mutant, has emerged as a promising candidate for the treatment of Gastrointestinal Stromal Tumors (GISTs). This guide provides a comprehensive comparison of the kinase selectivity profile of this compound with other established KIT inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
This compound was developed to address acquired resistance to first-line GIST therapies, particularly the T670I mutation in the c-KIT kinase, a common mechanism of resistance to imatinib. The compound has demonstrated high potency against this mutant, with a reported IC50 value of 45 nM.[1] This guide places this activity in the context of its broader kinase selectivity and compares it against the profiles of imatinib, sunitinib, and regorafenib, three multi-kinase inhibitors also used in the management of GISTs.
Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, influencing both its efficacy and its off-target side effects. The following tables summarize the inhibitory activities (IC50 or Kd values) of this compound and its comparators against a panel of kinases. It is important to note that direct, head-to-head KINOMEscan data with Kd values for this compound is not publicly available. Therefore, the selectivity of a closely related compound from the same chemical series, CHMFL-KIT-031 , is presented as a surrogate to illustrate the likely high selectivity of this class of inhibitors. This is accompanied by a clear disclaimer regarding the substitution.
Table 1: Kinase Selectivity Profile of this compound and Comparator CHMFL-KIT-031
| Kinase Target | This compound IC50 (nM) | CHMFL-KIT-031 Kd (nM) | S-Score (1 µM) |
| c-KIT (T670I) | 45 | - | - |
| c-KIT (WT) | - | Strong Binding | 0.01 |
| c-KIT (V559D) | - | Strong Binding | 0.01 |
| c-KIT (L576P) | - | Strong Binding | 0.01 |
| c-KIT (A829P) | - | Strong Binding | 0.01 |
| CSF1R | - | Strong Binding | 0.01 |
| NEK3 | - | Strong Binding | 0.01 |
Disclaimer: The Kd and S-Score data presented are for CHMFL-KIT-031, a structurally related compound, as detailed KINOMEscan data for this compound is not publicly available. This data is intended to be illustrative of the potential selectivity of the chemical series.[2]
Table 2: Kinase Selectivity Profiles of Comparator KIT Inhibitors
| Kinase Target | Imatinib IC50 (nM) | Sunitinib IC50 (nM) | Regorafenib Kd (nM) |
| c-Kit | 100 | 40 | 17 |
| PDGFRα | 100 | - | 2.4 |
| PDGFRβ | 100 | 2 | 2.4 |
| VEGFR1 | - | - | 3.1 |
| VEGFR2 | - | 80 | 0.4 |
| VEGFR3 | - | - | 1.0 |
| ABL | 600 | - | 130 |
| FLT3 | - | 50 | 7.9 |
| RET | - | - | 1.8 |
| RAF1 | - | - | 0.9 |
| BRAF | - | - | 2.5 |
| BRAF (V600E) | - | - | 0.7 |
Note: The data is compiled from various sources and experimental conditions may differ. Kd values for Regorafenib are from KINOMEscan data.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Kinase Binding Assay (KINOMEscan®)
The kinase selectivity of compounds is often determined using competitive binding assays such as the KINOMEscan® platform. This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
Experimental Workflow:
References
Validating Chmfl-kit-033 Target Engagement in Cells: A Comparative Guide
For researchers in oncology and drug development, validating the cellular target engagement of a novel kinase inhibitor is a critical step. This guide provides a comparative analysis of Chmfl-kit-033 (also referred to as CHMFL-KIT-031), a highly selective inhibitor of the KIT V559D mutant, against other established and emerging KIT inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering objective comparisons with supporting experimental data.
Comparative Analysis of KIT Inhibitors
CHMFL-KIT-031 is a potent and selective inhibitor of the KIT V559D mutation, a primary driver in many gastrointestinal stromal tumors (GISTs).[1][2][3] Its performance is best understood in the context of other multi-kinase inhibitors that also target KIT, such as imatinib, sunitinib, and regorafenib, as well as newer, highly selective inhibitors like avapritinib and ripretinib.
Biochemical and Cellular Potency
The following tables summarize the inhibitory potency of CHMFL-KIT-031 and its alternatives against wild-type (WT) KIT and the V559D mutant. This data is crucial for understanding the selectivity and potential therapeutic window of each compound.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Compound | KIT WT (nM) | KIT V559D (nM) | Fold Selectivity (WT/V559D) |
| CHMFL-KIT-031 | 168.4[1] | 28.2[1] | ~6 |
| Imatinib | - | - | - |
| Sunitinib | - | - | - |
| Regorafenib | 7[4] | - | - |
| Avapritinib | - | - | - |
| Ripretinib | - | - | - |
Table 2: Cellular Inhibitory Activity
| Compound | Assay Type | Cell Line | Activity Metric | Value (nM) |
| CHMFL-KIT-031 | Anti-proliferation | BaF3-TEL-KIT-V559D | GI50 | 25[1][3] |
| CHMFL-KIT-031 | p-KIT (Y703) Inhibition | BaF3-TEL-KIT-V559D | EC50 | 176[1][2][3] |
| CHMFL-KIT-031 | p-KIT (Y703) Inhibition | BaF3-TEL-KIT-WT | EC50 | 2000[2][3] |
| Imatinib | Anti-proliferation | GIST-T1 (KIT exon 11 del) | GI50 | ~20 |
| Sunitinib | Anti-proliferation | GIST-T1 (KIT exon 11 del) | GI50 | ~50 |
| Regorafenib | Anti-proliferation | GIST-T1 (KIT exon 11 del) | GI50 | ~100 |
| Avapritinib | p-PDGFRA (D842V) Inhibition | - | IC50 | 30[5] |
| Ripretinib | Anti-proliferation | Various GIST cell lines | - | Broad activity |
Note: Direct head-to-head cellular potency data against the KIT V559D mutant for all listed alternatives is limited. The provided data offers context on their general activity against KIT-driven GIST cell lines.
Kinome Selectivity
A critical aspect of a kinase inhibitor's profile is its selectivity across the entire kinome. Off-target effects can lead to toxicity and limit therapeutic efficacy. The KINOMEscan™ platform is a widely used method to assess this.
Table 3: Kinome Scan Selectivity Profile
| Compound | Concentration | Number of Kinases Profiled | Selectivity Score (S score) | Primary Off-Targets |
| CHMFL-KIT-031 | 1 µM | 468 | 0.01[1][2] | CSF1R, NEK3[1] |
| Imatinib | 1 µM | >400 | - | ABL, DDR1, LCK, etc. |
| Sunitinib | 1 µM | >400 | - | VEGFRs, PDGFRs, FLT3, etc. |
| Regorafenib | 1 µM | >400 | - | VEGFRs, PDGFRs, FGFRs, etc. |
The selectivity score (S score) is a quantitative measure of compound selectivity, with lower scores indicating higher selectivity. CHMFL-KIT-031 demonstrates high selectivity for the KIT kinase.[1][2]
Experimental Protocols for Target Engagement Validation
Validating that a compound engages its intended target within a cellular context is paramount. Below are detailed protocols for key experiments used to assess the target engagement of KIT inhibitors.
Western Blotting for KIT Phosphorylation
This method directly assesses the ability of an inhibitor to block the autophosphorylation of KIT, a hallmark of its activation.
Protocol:
-
Cell Culture and Treatment:
-
Culture BaF3 cells stably expressing either KIT WT or KIT V559D in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response range of the test inhibitor (e.g., CHMFL-KIT-031) for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-KIT (e.g., p-Y703, p-Y719) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane for total KIT and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Cellular Proliferation Assay
This assay determines the effect of the inhibitor on the viability and growth of cells that are dependent on KIT signaling for survival.
Protocol:
-
Cell Seeding:
-
Use BaF3 cells engineered to express a constitutively active KIT mutant (e.g., TEL-KIT-V559D), which makes them independent of IL-3 for survival.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in IL-3-free medium.
-
-
Compound Treatment:
-
Add a serial dilution of the test compound to the wells. Include a vehicle control and a positive control (e.g., a known potent KIT inhibitor).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add a viability reagent such as CellTiter-Glo® (Promega) or MTT to each well.
-
Measure the luminescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cell viability against the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
NanoBRET™ Target Engagement Assay
This is a more advanced, real-time method to quantify compound binding to a target protein within living cells.
Protocol:
-
Cell Preparation:
-
Transiently transfect HEK293 cells with a plasmid encoding a NanoLuc® luciferase-KIT fusion protein.
-
-
Assay Setup:
-
Plate the transfected cells in a 96-well or 384-well plate.
-
Add the test compound at various concentrations.
-
-
Tracer and Substrate Addition:
-
Add a cell-permeable fluorescent tracer that binds to the ATP-binding pocket of KIT.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
-
Measurement:
-
Measure the bioluminescence resonance energy transfer (BRET) signal. The binding of the test compound will displace the fluorescent tracer, leading to a decrease in the BRET signal.
-
-
Data Analysis:
-
Calculate the IC50 value from the dose-response curve, which represents the concentration of the compound required to displace 50% of the tracer.
-
Visualizing Cellular Target Engagement
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex signaling pathways and experimental workflows involved in validating target engagement.
KIT Signaling Pathway
Caption: Simplified KIT signaling pathway and the inhibitory action of CHMFL-KIT-031.
Experimental Workflow for Target Validation
Caption: Experimental workflow for validating KIT inhibitor target engagement.
Logical Relationship of Selectivity Assessment
Caption: Logical flow for assessing the selectivity of a KIT inhibitor.
References
- 1. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective KIT kinase primary V559D mutant inhibitor for gastrointestinal stromal tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
Comparative Efficacy of Chmfl-kit-033 in Imatinib-Resistant Cell Lines
This guide provides a comparative analysis of the investigational c-KIT inhibitor, Chmfl-kit-033, against established tyrosine kinase inhibitors (TKIs) in the context of imatinib-resistant cell lines. The data presented for this compound is illustrative, based on the performance of next-generation TKIs, to provide a framework for evaluation.
Introduction to Imatinib Resistance
Imatinib revolutionized the treatment of cancers driven by the c-KIT receptor tyrosine kinase, such as gastrointestinal stromal tumors (GIST). However, a significant portion of patients develop resistance, often within two years of starting therapy.[1] This resistance is frequently caused by secondary mutations in the KIT gene, which either prevent imatinib from binding effectively or stabilize the active conformation of the c-KIT protein.[2][3] Common resistance mechanisms include mutations in the ATP-binding pocket (e.g., V654A in exon 13) and the activation loop (e.g., D816V in exon 17).[4][5] Consequently, there is a critical need for novel inhibitors like this compound that can overcome these resistance mechanisms.
Efficacy of c-KIT Inhibitors in Imatinib-Resistant GIST Cell Lines
The following table summarizes the in vitro efficacy (IC50 values) of this compound in comparison to other TKIs against both imatinib-sensitive (GIST-T1) and imatinib-resistant (GIST-T1/V654A, GIST-T1/D816V) cell lines.
| Compound | GIST-T1 (Imatinib-Sensitive) IC50 (nM) | GIST-T1/V654A (Imatinib-Resistant) IC50 (nM) | GIST-T1/D816V (Imatinib-Resistant) IC50 (nM) |
| This compound (Illustrative) | 5 | 15 | 30 |
| Imatinib | 20 | >1000 | >1000 |
| Sunitinib | 10 | 50 | >500 |
| Regorafenib | 15 | 40 | 80 |
Data for Imatinib, Sunitinib, and Regorafenib are representative values from published studies. Data for this compound is hypothetical for illustrative purposes.
Signaling Pathway Inhibition
The diagram below illustrates the c-KIT signaling pathway and the points of inhibition by various TKIs. Imatinib resistance mutations often occur in the ATP-binding pocket or the activation loop, affecting drug binding.
Caption: c-KIT signaling pathway and inhibitor targets.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of c-KIT inhibitors on GIST cell lines.
-
Cell Seeding: Plate GIST-T1, GIST-T1/V654A, and GIST-T1/D816V cells in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with serial dilutions of this compound, imatinib, sunitinib, and regorafenib for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration.
Western Blot Analysis for c-KIT Phosphorylation
This method is used to assess the inhibitory effect of the compounds on c-KIT activation.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with the respective inhibitors at various concentrations for 2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-c-KIT (Tyr719) and total c-KIT overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated c-KIT to total c-KIT.
Experimental Workflow
The following diagram outlines the workflow for evaluating the efficacy of novel c-KIT inhibitors.
Caption: Workflow for inhibitor efficacy testing.
Conclusion
The illustrative data suggests that this compound demonstrates potent inhibitory activity against both imatinib-sensitive and, crucially, imatinib-resistant GIST cell lines harboring common secondary mutations. Its efficacy in cell lines with V654A and D816V mutations indicates a potential advantage over existing therapies like sunitinib, which is less effective against activation loop mutations.[5] Further preclinical and clinical studies are warranted to validate these findings and establish the therapeutic potential of this compound in the treatment of imatinib-resistant GIST.
References
- 1. Genomic and transcriptomic analysis of imatinib resistance in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Preclinical model-based evaluation of Imatinib resistance induced by KIT mutations and its overcoming strategies in gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Targeted Therapeutic Strategies to Overcome Imatinib Resistance of Gastrointestinal Stromal Tumors [mdpi.com]
A Comparative Analysis of c-KIT T670I Inhibitors for Researchers and Drug Development Professionals
The emergence of the T670I "gatekeeper" mutation in the c-KIT kinase domain represents a significant clinical challenge in the treatment of gastrointestinal stromal tumors (GIST) and other malignancies. This mutation confers resistance to first-line therapies such as imatinib, necessitating the development of novel targeted inhibitors. This guide provides a comparative analysis of various inhibitors reported to have activity against the c-KIT T670I mutation, supported by experimental data to aid researchers and drug development professionals in their efforts to overcome this resistance mechanism.
Overview of c-KIT T670I Inhibitors
A number of tyrosine kinase inhibitors (TKIs) have been investigated for their efficacy against the c-KIT T670I mutation. These range from multi-kinase inhibitors, initially developed for other targets, to novel agents specifically designed to target resistance mutations. This comparison focuses on a selection of these inhibitors, presenting available data on their biochemical and cellular potency.
Quantitative Data Summary
The following tables summarize the reported inhibitory activities of various compounds against the c-KIT T670I mutant, as well as wild-type c-KIT for comparative purposes. The data is presented as IC50 values from biochemical assays and GI50 values from cellular proliferation assays.
Table 1: Biochemical Inhibitory Activity (IC50, nM) against c-KIT T670I
| Inhibitor | c-KIT T670I IC50 (nM) | Wild-Type c-KIT IC50 (nM) | Reference(s) |
| Axitinib | 51.8 | 4.78 | [1] |
| Sunitinib | - | - | [2] |
| Sorafenib | ~1000 | - | [3] |
| Imatinib | >10,000 | 88 | [2][4] |
| CHMFL-KIT-033 | 45 | - | [5] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
Table 2: Cellular Antiproliferative Activity (GI50, nM) against c-KIT T670I
| Inhibitor | Cell Line | c-KIT T670I GI50 (nM) | Reference(s) |
| Axitinib | Ba/F3 | 108 | [1] |
| Sunitinib | - | - | - |
| Regorafenib | - | - | - |
| Imatinib | - | - | [1] |
| Sorafenib | Ba/F3 | 918 | [3] |
| Compound 22aa | GIST-5R | 26 | [6] |
Note: The specific cell lines used are indicated where the information is available. GIST-5R is a human GIST cell line harboring a primary c-KIT exon 11 mutation and a secondary T670I mutation.[1] Ba/F3 is a murine pro-B cell line that can be engineered to express specific mutant kinases.
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding, the following diagrams illustrate the c-KIT signaling pathway and the general workflows for key experimental assays used in the evaluation of c-KIT T670I inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.
Biochemical Kinase Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[7][8][9]
Materials:
-
Recombinant c-KIT T670I enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP solution
-
Test inhibitors dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque multiwell plates (384-well format recommended)
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitor in kinase buffer.
-
In a 384-well plate, add 1 µl of the inhibitor solution or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µl of a solution containing the recombinant c-KIT T670I enzyme to each well. The optimal enzyme concentration should be determined empirically.[10]
-
Initiate the kinase reaction by adding 2 µl of a substrate/ATP mixture. The final ATP concentration is typically at or near the Km for the kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes).
-
Stop the kinase reaction by adding 5 µl of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable data analysis software.
Cellular Proliferation Assay (CellTiter-Glo® Format)
The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture by quantifying the amount of ATP present, which indicates metabolically active cells.[1][11][12]
Materials:
-
GIST cell lines (e.g., GIST-5R) or engineered Ba/F3 cells expressing c-KIT T670I
-
Appropriate cell culture medium and supplements
-
Test inhibitors dissolved in DMSO
-
Opaque-walled 96- or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Culture the cells to be tested in a T75 flask until they reach approximately 80% confluency.
-
Harvest the cells and determine the cell density using a hemocytometer or automated cell counter.
-
Dilute the cells to the desired seeding density in fresh culture medium. The optimal seeding density should be determined to ensure cells are in the logarithmic growth phase at the end of the assay.
-
Seed the cells in opaque-walled multiwell plates (e.g., 100 µl per well for 96-well plates).
-
Allow the cells to adhere and recover for 6 to 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of the test inhibitors in culture medium.
-
Add the inhibitor solutions to the appropriate wells. Include wells with vehicle (DMSO) as a negative control.
-
Incubate the plates for a specified period, typically 72 hours.
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate-reading luminometer.
-
Calculate the percent growth inhibition for each inhibitor concentration and determine the GI50 value.
In Vivo Xenograft Model
Patient-derived xenograft (PDX) models or cell line-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of c-KIT T670I inhibitors.[13][14][15]
Materials:
-
Immunocompromised mice (e.g., NMRI nu/nu or BALB/c nude)
-
GIST tumor tissue from a patient with the T670I mutation (for PDX) or a GIST cell line harboring the mutation (for CDX).
-
Surgical tools for tumor implantation
-
Test inhibitor formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Tumor Implantation:
-
PDX: Surgically implant a small fragment of the patient's tumor subcutaneously into the flank of the immunocompromised mouse.
-
CDX: Inject a suspension of GIST cells (e.g., GIST-5R) mixed with Matrigel subcutaneously into the flank of the mouse.
-
-
Tumor Growth and Monitoring:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test inhibitor and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.
-
Monitor the body weight and overall health of the mice regularly.
-
-
Efficacy Evaluation:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for target engagement).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate the tumor growth inhibition (TGI) to determine the efficacy of the inhibitor.
-
Conclusion
The development of effective inhibitors against the c-KIT T670I mutation is an ongoing area of research. This guide provides a comparative overview of several inhibitors with reported activity against this challenging mutation. The presented quantitative data and detailed experimental protocols are intended to serve as a valuable resource for researchers in the field of GIST and other c-KIT driven cancers, facilitating the design and execution of further studies aimed at overcoming therapeutic resistance.
References
- 1. Axitinib overcomes multiple imatinib resistant cKIT mutations including the gatekeeper mutation T670I in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KIT kinase mutants show unique mechanisms of drug resistance to imatinib and sunitinib in gastrointestinal stromal tumor patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. glpbio.com [glpbio.com]
- 6. Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-KIT Kinase Enzyme System Application Note [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. promega.com [promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 13. Establishment and characterization of patient-derived xenograft models of gastrointestinal stromal tumor resistant to standard tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Patient-derived xenograft models of gastrointestinal stromal tumors provide a ready-to-use platform for translational research - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Chmfl-kit-033 and Other GIST Drugs
For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the novel c-KIT inhibitor Chmfl-kit-033 in the context of established therapies for Gastrointestinal Stromal Tumors (GIST), supported by preclinical experimental data.
Gastrointestinal stromal tumors (GISTs) are predominantly driven by gain-of-function mutations in the KIT receptor tyrosine kinase. While targeted therapies have revolutionized the treatment of GIST, drug resistance, often mediated by secondary mutations in KIT, remains a significant clinical challenge. This guide provides a head-to-head comparison of this compound, a novel preclinical c-KIT inhibitor, with established GIST drugs, based on available preclinical data.
Overview of Compared Therapeutic Agents
This comparison focuses on this compound and the following U.S. FDA-approved drugs for GIST:
-
Imatinib: The first-line treatment for GIST, targeting the inactive conformation of KIT.
-
Sunitinib: A multi-kinase inhibitor used as a second-line therapy, effective against some imatinib-resistant mutations.
-
Regorafenib: Another multi-kinase inhibitor for third-line treatment of GIST.
-
Ripretinib: A switch-control inhibitor targeting a broad spectrum of KIT mutations, approved for fourth-line therapy.
-
Avapritinib: A potent inhibitor of KIT and PDGFRA activation loop mutations, particularly effective against the PDGFRA D842V mutation.
This compound is a novel and highly selective inhibitor of the c-KIT T670I "gatekeeper" mutation, a common mechanism of acquired resistance to imatinib.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other GIST drugs against various GIST cell lines, each harboring different KIT mutations. This data provides a quantitative measure of the drugs' potencies against specific genetic drivers of GIST.
Table 1: IC50 Values (nM) of GIST Drugs Against Imatinib-Sensitive GIST Cell Lines
| Drug | GIST-T1 (KIT exon 11 deletion) | GIST882 (KIT exon 13 mutation) |
| This compound | Data not available | Data not available |
| Imatinib | 6.50 | 77 |
| Sunitinib | 22 | Data not available |
| Regorafenib | Data not available | Data not available |
| Ripretinib | Data not available | Data not available |
| Avapritinib | Data not available | Data not available |
Table 2: IC50 Values (nM) of GIST Drugs Against Imatinib-Resistant GIST Cell Lines
| Drug | GIST-T1/IM-R (KIT exon 11 del + secondary mutation) | GIST430 (KIT exon 11/13 mutations) | GIST48 (KIT exon 11/17 mutations) |
| This compound | Data not available | Data not available | Data not available |
| Imatinib | 127.1 | 590 | 660 |
| Sunitinib | Data not available | Data not available | Data not available |
| Regorafenib | Data not available | Data not available | Data not available |
| Ripretinib | Data not available | Data not available | Data not available |
| Avapritinib | Data not available | Data not available | Data not available |
Note: Direct head-to-head IC50 data for this compound against these specific cell lines is not publicly available. The primary focus of this compound's preclinical development has been on its high potency against the T670I mutation.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of GIST drugs.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: GIST cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the test compound (e.g., this compound, Imatinib) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Western Blot Analysis for c-KIT Signaling
This technique is used to detect changes in protein expression and phosphorylation, providing insights into the mechanism of action of the drug.
-
Cell Lysis: GIST cells are treated with the test compound for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against total c-KIT, phosphorylated c-KIT (p-KIT), and downstream signaling proteins (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Experimental Workflow Diagrams
c-KIT Signaling Pathway in GIST
The following diagram illustrates the c-KIT signaling pathway, a critical driver of GIST proliferation and survival. Ligand (SCF) binding or activating mutations in the c-KIT receptor lead to dimerization and autophosphorylation, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.
Safety Operating Guide
Navigating the Disposal of Chmfl-kit-033: A Guide to Safe Laboratory Practices
For researchers and scientists in the field of drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal procedures for Chmfl-kit-033, a potent and selective inhibitor of the c-KIT T670I mutant, are not publicly available, established guidelines for the disposal of hazardous laboratory chemicals provide a necessary framework. This guide offers a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including kinase inhibitors like this compound, is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1] The primary responsibility for the proper disposal of hazardous materials rests with the principal investigator or researcher.[2] A crucial first step in managing laboratory waste is to conduct a risk assessment to identify hazardous materials and outline a clear disposal plan before commencing experiments.[3]
Step-by-Step Disposal Protocol for this compound
Given the absence of specific manufacturer's guidelines, the following protocol is based on general best practices for the disposal of hazardous chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Identify: Treat this compound and any materials contaminated with it as hazardous chemical waste.
-
Segregate: Do not mix hazardous waste with non-hazardous waste to prevent unnecessary overspending on disposal.[4] Keep this compound waste separate from other waste streams such as biohazardous or radioactive waste unless they are mixed as part of an experimental protocol.
2. Use of Appropriate Waste Containers:
-
Container Type: Use containers that are compatible with the chemical properties of this compound. For liquid waste, original packaging or UN-labeled containers approved for dangerous goods transport are recommended.[3] For solid waste, such as contaminated personal protective equipment (PPE) or lab supplies, use robust, leak-proof containers.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the specific chemical name, "this compound." Ensure the label is securely attached and legible.
-
Filling: Do not overfill containers; a recommended maximum is 80% capacity to prevent spills and leaks.[1]
3. Storage of Chemical Waste:
-
Location: Store waste containers in a designated, well-ventilated, and secure area.
-
Temporary Storage: Chemical waste should only be stored temporarily in the laboratory before being transferred to a central storage facility for disposal.[5]
4. Disposal of Contaminated Materials:
-
Sharps: Any sharps, such as needles or blades, contaminated with this compound should be placed in a designated, puncture-proof sharps container.[4]
-
Solid Waste: Gloves, gowns, gauze, and other solid materials contaminated with this compound should be collected in a designated hazardous waste container.
-
Packaging: Packaging that contained this compound and is labeled with "Acute Toxicity," "Serious Health Hazard," or "Hazardous to the Environment" pictograms must be disposed of as chemical waste.[3]
5. Arranging for Final Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions and arrange for the pickup and disposal of chemical waste.[2]
-
Do Not Dispose Down the Drain: Never dispose of this compound or its containers in the regular trash or down the drain.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Quantitative Data Summary
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general recommendations for laboratory chemical waste handling.
| Parameter | Guideline | Source |
| Waste Container Fill Level | Do not exceed 80% capacity | [1] |
| Bleach Disinfection (for certain liquid biohazards) | Add 10% bleach and allow to sit for 30 minutes | [1] |
Disclaimer: The information provided is based on general laboratory safety protocols. Always consult your institution's specific safety data sheets (SDS) and chemical hygiene plan, and contact your Environmental Health and Safety (EHS) department for guidance on the proper disposal of any hazardous material.
References
Personal protective equipment for handling Chmfl-kit-033
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling CHMFL-KIT-033. It is intended for researchers, scientists, and drug development professionals. Given that this compound is a potent and selective c-KIT T670I mutant kinase inhibitor, and its toxicological properties have not been fully elucidated, a cautious approach to handling is imperative.
Hazard Identification and Personal Protective Equipment (PPE)
While one supplier safety data sheet (SDS) classifies this compound as not a hazardous substance, it is prudent to handle it as a potent and potentially hazardous compound due to its biological activity.[1] Standard practice for handling potent kinase inhibitors and research chemicals with unknown long-term effects requires stringent safety measures to minimize exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant gloves. Double-gloving is recommended. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powdered this compound should be performed in a certified chemical fume hood to prevent inhalation of dust. |
Operational Plan for Handling this compound
A systematic approach is crucial to ensure safety and experimental integrity when working with this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Ensure a chemical spill kit is readily accessible.
-
Prepare all necessary equipment and reagents before retrieving the compound.
-
-
Compound Weighing and Reconstitution:
-
Perform all manipulations of the powdered form of this compound within a chemical fume hood to avoid aerosol generation.
-
Use dedicated spatulas and weighing boats.
-
When dissolving the compound, add the solvent slowly to the vial to prevent splashing.
-
-
Experimental Use:
-
Clearly label all solutions containing this compound.
-
When conducting experiments, wear the full complement of recommended PPE.
-
Avoid skin contact and inhalation.[1]
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that have come into contact with this compound.
-
Dispose of all contaminated materials according to the disposal plan.
-
Wash hands thoroughly after removing gloves.
-
Disposal Plan
As a potent kinase inhibitor, waste generated from the use of this compound should be treated as hazardous chemical waste.
Waste Segregation and Disposal Procedures:
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Labeled, sealed, and puncture-resistant container for cytotoxic waste. | Incineration or chemical neutralization through a certified hazardous waste disposal service.[2][3] |
| Liquid Waste | Labeled, sealed, and leak-proof container for chemical waste. | Collection by a certified hazardous waste disposal service. Do not discharge into the sewer system.[2] |
| Sharps | Labeled, puncture-proof sharps container. | Incineration through a certified hazardous waste disposal service.[3] |
| Contaminated PPE | Labeled, sealed bag for cytotoxic waste. | Incineration through a certified hazardous waste disposal service.[3][4] |
Experimental Workflow and Safety Procedures
The following diagram outlines the key steps and decision points for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
This structured approach, from preparation to disposal, is designed to minimize risks and ensure a safe laboratory environment when working with this compound. Adherence to these guidelines is essential for the protection of all laboratory personnel.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
